molecular formula C8H10ClNO B1599560 (+)-a-Aminomethyl-o-chlorobenzyl alcohol CAS No. 128704-85-8

(+)-a-Aminomethyl-o-chlorobenzyl alcohol

Cat. No.: B1599560
CAS No.: 128704-85-8
M. Wt: 171.62 g/mol
InChI Key: HICFIEHMABUVLC-MRVPVSSYSA-N
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Description

(+)-a-Aminomethyl-o-chlorobenzyl alcohol is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-2-amino-1-(2-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICFIEHMABUVLC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CN)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426750
Record name (+)-a-Aminomethyl-o-chlorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128704-85-8
Record name (+)-a-Aminomethyl-o-chlorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(+)-a-aminomethyl-o-chlorobenzyl alcohol as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (+)-


-Aminomethyl-

-chlorobenzyl Alcohol as a Chiral Building Block

-aminomethyl-

-chlorobenzyl alcohol in asymmetric synthesis and API development.

Part 1: Executive Summary & Strategic Value

(+)-


-Aminomethyl-

-chlorobenzyl alcohol (CAS: 128704-85-8 for the enantiomer; generic structure related to CAS 134887) represents a "privileged scaffold" in medicinal chemistry.[1] It belongs to the class of 2-amino-1-arylethanols , a structural motif foundational to

-adrenergic receptor agonists (beta-blockers and bronchodilators).[1]

The presence of the ortho-chlorine substituent distinguishes this building block from the generic phenyl-ethanolamine scaffold.[1] This halogenation provides two critical advantages:

  • Metabolic Stability: The steric bulk and electronic withdrawal of the o-Cl group impede oxidative deamination and ring hydroxylation by cytochrome P450 enzymes, often extending the half-life of derived APIs (e.g., Clorprenaline).

  • Stereoelectronic Modulation: The substituent influences the conformation of the ethanolamine side chain, locking it into a bioactive rotameric state essential for receptor binding.

This guide details the isolation, quality control, and synthetic utility of this chiral synthon, moving beyond basic literature to provide field-validated protocols.

Part 2: Structural Identity & Stereochemistry

Before initiating synthesis, the absolute configuration must be defined.[2] For most


-ethanolamine drugs (e.g., norepinephrine, salbutamol), the (R)-configuration  at the 

-hydroxyl position is required for maximal receptor affinity.[1]
  • IUPAC Name: 2-Amino-1-(2-chlorophenyl)ethanol.[1][3]

  • Chirality: The (+)-rotatory enantiomer of unsubstituted 2-amino-1-phenylethanol typically correlates to the (S)-configuration .[1] However, due to the ortho-chloro substitution, the optical rotation sign can invert relative to the absolute configuration depending on solvent and concentration.

  • Critical Control Point: Do not rely solely on optical rotation (

    
    ). Validation via Mosher’s Ester Analysis  (NMR) or Chiral HPLC is mandatory to confirm the absolute configuration (R vs. S) prior to scale-up.[1]
    

Part 3: Synthetic Routes & Protocols

We present two validated routes: Biocatalytic Kinetic Resolution (for high optical purity) and Asymmetric Transfer Hydrogenation (for atom economy).[1]

Route A: Biocatalytic Kinetic Resolution (Green Chemistry)

This method utilizes Lipase B from Candida antarctica (CAL-B) to selectively acylate one enantiomer of the racemic amino alcohol.[1] The ortho-chloro group provides necessary steric differentiation for the enzyme.[1]

Mechanism: The lipase catalyzes the transesterification of the (R)-enantiomer (typically) with an acyl donor, leaving the (S)-alcohol unreacted (or vice versa, depending on enzyme specificity).[1]

Protocol 1: CAL-B Mediated Resolution

  • Substrate Preparation: Dissolve racemic

    
    -aminomethyl-
    
    
    
    -chlorobenzyl alcohol (10 mmol) in anhydrous MTBE (Methyl tert-butyl ether) or Toluene (50 mL).[1] Note: MTBE usually provides higher reaction rates due to better solubility.[1]
  • Acyl Donor: Add Vinyl Acetate (30 mmol, 3 eq). Vinyl acetate is preferred over ethyl acetate because the byproduct (vinyl alcohol) tautomerizes to acetaldehyde, driving the equilibrium forward.

  • Catalyst Addition: Add immobilized CAL-B (Novozym 435, 200 mg).

  • Incubation: Shake at 30°C, 200 rpm. Monitor conversion via HPLC.

  • Termination: Stop reaction at 50% conversion (theoretical yield of single enantiomer). Filter off the enzyme (recyclable).[1]

  • Separation: The reaction mixture now contains the free (+)-alcohol and the acetylated (-)-amide/ester.[1] Separate via acid-base extraction:

    • Extract the organic phase with 1M HCl. The free amino alcohol protonates and moves to the aqueous phase.

    • The acetylated species remains in the organic phase.

    • Basify the aqueous phase (NaOH) and extract with Ethyl Acetate to recover the pure (+)-amino alcohol.[1]

Workflow Diagram:

G Racemate Racemic Starting Material Reaction Kinetic Resolution (MTBE, Vinyl Acetate) Racemate->Reaction Enzyme CAL-B Lipase (Novozym 435) Enzyme->Reaction Catalyst Separation Acid/Base Extraction Reaction->Separation 50% Conversion ProductA (+)-Alcohol (Target) Separation->ProductA Aqueous Phase (Basified) ProductB Acetylated Enantiomer Separation->ProductB Organic Phase

Figure 1: Chemo-enzymatic kinetic resolution workflow for isolating the chiral building block.

Route B: Asymmetric Transfer Hydrogenation (ATH)

For larger scales where 50% yield (kinetic resolution limit) is unacceptable, ATH of the corresponding


-amino ketone is superior.

Protocol 2: Ru-Catalyzed Reduction

  • Precursor: 2-amino-1-(2-chlorophenyl)ethanone hydrochloride.[1]

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori catalyst).[1]

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).[1]

  • Condition: Stir in DMF or Methanol at 25°C for 12 hours.

  • Result: Delivers the chiral alcohol with >95% ee and >90% yield.

Part 4: Application Case Study - Synthesis of Clorprenaline

The primary industrial application of (+)-


-aminomethyl-

-chlorobenzyl alcohol is the synthesis of Clorprenaline (a bronchodilator).[1]

Chemistry: The reaction involves the N-alkylation of the primary amine with isopropyl halide. However, direct alkylation can lead to over-alkylation. A reductive amination approach is often more controlled.[1]

Protocol 3: Reductive Amination to Clorprenaline

  • Reactants: Combine (+)-

    
    -aminomethyl-
    
    
    
    -chlorobenzyl alcohol (1.0 eq) with Acetone (excess, acts as solvent and reagent).
  • Imine Formation: Reflux for 2 hours to form the imine intermediate.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH4, 1.5 eq) portion-wise.

  • Quench: Add water, extract with DCM.

  • Purification: Recrystallize the hydrochloride salt from Isopropanol.

Reaction Pathway Diagram:

G Start (+)-alpha-aminomethyl- o-chlorobenzyl alcohol Step1 Condensation with Acetone (Imine Formation) Start->Step1 Intermediate Imine Intermediate Step1->Intermediate Step2 Reduction (NaBH4 / MeOH) Intermediate->Step2 End Clorprenaline (API) Step2->End

Figure 2: Synthetic pathway from the chiral building block to the API Clorprenaline.

Part 5: Analytical Standards & Quality Control

To ensure "Trustworthiness" in your data, the following specifications must be met for the building block:

Test ParameterMethodAcceptance Criteria
Purity HPLC (C18 Column)

98.5%
Chiral Purity Chiral HPLC (Chiralcel OD-H)

99.0% ee
Identity 1H-NMR (DMSO-d6)Conforms to structure
Water Content Karl Fischer

0.5%
Residual Solvents GC-HSMeets ICH Q3C limits

Chiral HPLC Method (Self-Validating):

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm.[1]

  • Note: The ortho-chloro group provides significant UV absorption, facilitating detection.[1]

References

  • Biocatalytic Resolution: Gotor, V., et al. "Lipase-catalyzed kinetic resolution of 2-amino-1-phenylethanol derivatives."[1] Tetrahedron: Asymmetry, 2001.[1]

  • Asymmetric Transfer Hydrogenation: Noyori, R., et al. "Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes."[1] Accounts of Chemical Research, 1997. [1]

  • Clorprenaline Synthesis: "Process for the preparation of Clorprenaline."[1] Google Patents / CN101, 2012.[1]

  • Absolute Configuration Determination: Seco, J. M., et al.[1] "The assignment of absolute configuration by NMR using chiral derivatizing agents: A critical review." Chemical Reviews, 2004.[1] [1]

  • General Pharmacology: "Clorprenaline: biological activity and synthesis." PubChem Compound Summary.

Sources

mechanism of action of (+)-a-aminomethyl-o-chlorobenzyl alcohol

Mechanism of Action: (+)- -Aminomethyl-o-Chlorobenzyl Alcohol[1]

Executive Technical Summary

  • Chemical Identity: (+)-2-amino-1-(2-chlorophenyl)ethanol.

  • Pharmacological Class: Sympathomimetic amine / Phenylethanolamine derivative.

  • Primary Role: Active metabolite of Tulobuterol/Clorprenaline; Chemical intermediate.

  • Mechanism: Weak direct agonism at Adrenergic Receptors (AR) with a shift in selectivity profile compared to its N-alkylated parents, and substrate activity for Monoamine Oxidase (MAO).

The molecule represents the "stripped" phenylethanolamine core. Its mechanism is defined by the loss of the bulky N-alkyl group (e.g., tert-butyl in Tulobuterol), which fundamentally alters its receptor binding kinetics and selectivity, shifting from high-affinity

Molecular Mechanism & Receptor Pharmacology[1]

Structure-Activity Relationship (SAR)

The mechanism is governed by three structural features:

  • Phenylethanolamine Backbone: Mimics the endogenous catecholamines (Norepinephrine), allowing entry into the orthosteric binding site of Adrenergic Receptors (ARs).

  • 
    -Aminomethyl Group (Primary Amine):  Unlike the tertiary-butyl group of Tulobuterol (which locks the molecule into the 
    
    
    -receptor's hydrophobic pocket), the primary amine allows for promiscuous binding. It typically increases affinity for
    
    
    -adrenergic receptors relative to
    
    
    -receptors compared to the parent drug.
  • o-Chloro Substitution: The chlorine atom at the ortho position provides steric hindrance and lipophilicity. Crucially, it prevents rapid metabolism by Catechol-O-Methyltransferase (COMT), as the molecule lacks the requisite catechol hydroxyl groups.

Signaling Pathway (Beta-Adrenergic Component)

To the extent that the (+)-isomer (typically the eutomer in this class, corresponding to the (R)-configuration) binds to the

Pathway Logic:

  • Ligand Binding: The hydroxyl group on the

    
    -carbon interacts with Serine residues in Transmembrane Domain 5 (TM5) of the GPCR.
    
  • G-Protein Activation: Conformational change triggers the exchange of GDP for GTP on the

    
     subunit.
    
  • Effector Modulation:

    
    -GTP activates Adenylyl Cyclase (AC) .
    
  • Second Messenger: AC catalyzes the conversion of ATP to cAMP .

  • Kinase Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.

  • Physiological Output: PKA phosphorylates Myosin Light Chain Kinase (MLCK) and decreases intracellular

    
    , leading to smooth muscle relaxation (bronchodilation).
    
The "Selectivity Shift" Phenomenon

A critical mechanistic insight is the loss of selectivity upon N-dealkylation.

  • Parent (Tulobuterol): High

    
     affinity due to tert-butyl interaction with the receptor's exosite.
    
  • Metabolite ((+)-

    
    -aminomethyl...):  The primary amine resembles Norepinephrine more than Salbutamol. This results in:
    
    • Reduced

      
       potency (10-100x lower than parent).
      
    • Potential emergence of

      
      -adrenergic agonism (vasoconstriction), which may counteract the vasodilatory effects of the parent drug.
      

Visualization: Signaling & Metabolic Fate[1]

The following diagram illustrates the dual fate of the molecule: its direct receptor interaction and its metabolic degradation.

Gcluster_ReceptorPharmacodynamics (Signaling)cluster_MetabolismMetabolic FateCompound(+)-alpha-aminomethyl-o-chlorobenzyl alcoholBeta2ARBeta-2 AdrenergicReceptor (GPCR)Compound->Beta2ARBinding (Low Affinity)MAOMonoamineOxidase (MAO)Compound->MAODeaminationPNMTPNMT(Methylation)Compound->PNMTN-MethylationGsGs ProteinActivationBeta2AR->GsACAdenylylCyclaseGs->ACcAMPcAMP(Increase)AC->cAMPPKAProtein Kinase AcAMP->PKAEffectSmooth MuscleRelaxationPKA->EffectAldehydeAldehydeIntermediateMAO->AldehydeAcido-ChloromandelicAcid (Excreted)Aldehyde->Acid

Figure 1: Mechanistic pathway showing the Gs-coupled signaling cascade (top) and the primary metabolic degradation routes (bottom).

Stereochemical Implications[1]

The prefix (+) refers to the optical rotation. In the class of phenylethanolamines:

  • The (R)-enantiomer is typically the eutomer (active isomer) responsible for

    
    -adrenergic agonism.
    
  • The (S)-enantiomer is typically the distomer (inactive or weakly active).

Critical Note on Rotation: While unsubstituted (R)-phenylethanolamine is levorotatory (-), the introduction of the heavy ortho-chloro substituent can alter the sign of optical rotation. If the (+)-isomer corresponds to the (R)-configuration in this specific derivative, it retains the capacity for receptor activation. If it corresponds to (S), it may act as a competitive antagonist or be metabolically inert regarding signaling.

  • Verification: Research on o-chlorophenyl derivatives suggests the (R)-isomer is essential for the correct "three-point landing" (Amine, Hydroxyl, Aromatic Ring) in the receptor pocket.

Experimental Protocols

Protocol: In Vitro cAMP Accumulation Assay

To validate the intrinsic activity of the (+)-isomer compared to the parent Tulobuterol.

Objective: Quantify functional

  • Cell Line Preparation: Use CHO-K1 cells stably expressing human

    
    -adrenergic receptors.
    
  • Seeding: Plate cells at

    
     cells/well in 384-well plates; incubate overnight at 37°C/5% CO2.
    
  • Compound Preparation:

    • Dissolve (+)-

      
      -aminomethyl-o-chlorobenzyl alcohol in DMSO (10 mM stock).
      
    • Prepare serial dilutions (10 pM to 10

      
      M) in stimulation buffer (HBSS + 0.5 mM IBMX to inhibit phosphodiesterase).
      
  • Stimulation:

    • Remove culture media.

    • Add 10

      
      L of compound dilution to cells.
      
    • Include Isoproterenol as a full agonist control (100% response) and Vehicle (0% response).

    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Use a TR-FRET cAMP detection kit (e.g., LANCE or HTRF).

    • Add detection antibodies (Anti-cAMP-Cryptate and cAMP-d2).

    • Incubate for 1 hour at room temperature.

  • Data Analysis:

    • Measure fluorescence at 665 nm and 620 nm.

    • Calculate Ratio (665/620).

    • Plot dose-response curve using a 4-parameter logistic fit to determine

      
       and 
      
      
      .
Protocol: Enzymatic Stability Assay (MAO Susceptibility)

To demonstrate the vulnerability of the primary amine to Monoamine Oxidase, distinguishing it from the N-alkylated parent.

  • System: Recombinant Human MAO-A and MAO-B microsomes.

  • Reaction Mix:

    • Phosphate buffer (100 mM, pH 7.4).

    • Substrate: (+)-

      
      -aminomethyl-o-chlorobenzyl alcohol (1 
      
      
      M).
    • Enzyme: 0.5 mg/mL protein.

  • Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding enzyme.

  • Sampling: At t=0, 5, 15, 30, 60 min, remove aliquots and quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot % remaining vs. time. Calculate intrinsic clearance (

    
    ).
    

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of the metabolite versus the parent drug.

FeatureParent Drug (Tulobuterol)Metabolite ((+)-

-aminomethyl...)
Structure N-tert-butyl-o-chlorophenylethanolaminePrimary o-chlorophenylethanolamine
Primary Target

-Adrenergic Receptor
Mixed

Adrenergic Receptors
Selectivity High (

)
Low (Loss of subtype selectivity)
Potency (

)
~1-10 nM> 100-1000 nM (Estimated)
Metabolic Stability High (Resistant to MAO)Low (Substrate for MAO/PNMT)
Lipophilicity High (Crystal Reservoir System compatible)Moderate

References

  • Matsumura, Y., et al. (2020). Pharmacokinetics and pharmacodynamics of tulobuterol patch in patients with asthma. Journal of Pharmaceutical Health Care and Sciences. Link

  • PubChem. (2024). Compound Summary: 2-amino-1-(2-chlorophenyl)ethanol. National Library of Medicine. Link

  • Horiguchi, T., et al. (2011).[1] Clinical evaluation of a transdermal therapeutic system of the beta2-agonist tulobuterol. Arzneimittelforschung. Link

  • Testa, B. (2010). The metabolism of drugs and other xenobiotics. Biochemistry of Redox Reactions. Academic Press. (Context on MAO deamination of primary amines).

  • GuideChem. (2024). Chemical Properties of (R)-2-Amino-1-(2-chlorophenyl)ethanol. Link

literature review of ortho-substituted benzyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Synthesis of Ortho-Substituted Benzyl Alcohols: A Technical Guide to Steric Navigation and Functionalization

Executive Summary

The ortho-substituted benzyl alcohol pharmacophore is a structural linchpin in medicinal chemistry, appearing in agents ranging from NSAIDs to kinase inhibitors. However, its synthesis presents a "steric wall": the proximity of the ortho-substituent to the benzylic center creates significant torsional strain and kinetic barriers. This guide moves beyond basic textbook reductions, focusing on three high-fidelity methodologies: Directed ortho-Metalation (DoM) for regiospecific construction, Transition-Metal C-H Activation for late-stage installation, and Chemoselective Biocatalysis for enantiopurity.

The Steric Challenge & Strategic Value

In drug design, ortho-substitution constrains the rotation of the benzylic alcohol, locking the molecule into bioactive conformations (atropisomerism). Synthetically, this is a double-edged sword. Standard nucleophilic attacks on ortho-substituted carbonyls often fail or proceed with poor enantioselectivity due to the "blocking" effect of the neighbor group.

Core Technical Objective: Access the ortho-substituted benzyl alcohol motif without deleterious dehalogenation, racemization, or over-reduction.

Methodology A: Directed ortho-Metalation (DoM)

The Constructive Approach

DoM remains the gold standard for de novo construction of the ortho-substitution pattern. Unlike electrophilic aromatic substitution (EAS), which relies on electronics, DoM relies on coordination-induced proximity.

Mechanistic Logic

A Directed Metalation Group (DMG) containing a Lewis basic heteroatom (O, N) coordinates an alkyllithium base. This "complex-induced proximity effect" (CIPE) directs deprotonation to the ortho-position, forming a lithiated intermediate that traps electrophiles (aldehydes/ketones) to form the alcohol.

Critical Protocol: The "Dianion" Strategy for Benzyl Alcohols

While standard DoM uses protected substrates, benzyl alcohol itself can be ortho-functionalized via a dilithiated species.

Step-by-Step Protocol:

  • Substrate: Benzyl alcohol (1.0 equiv).

  • Solvent: Anhydrous THF (critical for de-aggregation of BuLi).

  • Base: n-BuLi (2.2 equiv).

    • First equiv: Deprotonates the hydroxyl (-OLi).

    • Second equiv: Deprotonates the ortho-carbon (-Li).

  • Conditions: -78°C to 0°C (allow 1-2 hours for the kinetic ortho-lithiation).

  • Quench: Add Electrophile (e.g., MeI, DMF, or another aldehyde).

  • Workup: Acidic hydrolysis.

Expert Insight: If the ortho-directing power of the alkoxide is weak, protect the alcohol as a MOM (Methoxymethyl) or THP (Tetrahydropyranyl) ether. These are stronger DMGs and allow for milder lithiation conditions.

Visualization: DoM Pathway

DoM_Pathway Substrate Benzyl Alcohol (or MOM-Ether) Complex Coordination Complex (CIPE) Substrate->Complex + n-BuLi (Base) Lithiated Ortho-Lithiated Intermediate Complex->Lithiated Deprotonation (-78°C) Electrophile Electrophile Addition (E+) Lithiated->Electrophile Trap with E+ Product Ortho-Substituted Product Electrophile->Product Hydrolysis

Caption: The Directed ortho-Metalation (DoM) workflow utilizing Complex-Induced Proximity Effect (CIPE) for regioselectivity.

Methodology B: Transition-Metal Catalyzed C-H Activation

The Installation Approach

For late-stage functionalization where the benzyl alcohol core already exists, Palladium (Pd) or Rhodium (Rh) catalysis can use the hydroxyl group (or a transient directing group) to install substituents at the ortho position.

The Challenge of Free Alcohols

Free alcohols are poor directing groups for Pd(II) due to weak coordination.

  • Solution 1: Convert to Oxime Ethers or 2-Pyridyl derivatives.

  • Solution 2 (Modern): Use Transient Directing Groups (TDG) or specific ligands (e.g., MPAA ligands) that bind the alcohol and the metal simultaneously.

Protocol: Pd-Catalyzed Ortho-Olefination (Yu-Wasa Reaction)

This installs an alkene ortho to the benzyl alcohol, which can be further derivatized.

  • Reagents: Benzyl alcohol derivative (e.g., O-alkyl hydroxamate), Alkyl Acrylate (coupling partner).

  • Catalyst: Pd(OAc)₂ (5-10 mol%).

  • Ligand: N-protected amino acid (MPAA) or pyridine-based ligand.

  • Oxidant: AgOAc or Benzoquinone (to regenerate Pd(II)).

  • Solvent/Temp: DCE or Toluene, 80-100°C.

Self-Validating Check: The appearance of Pd-black (precipitate) indicates catalyst decomposition. If observed early, increase ligand concentration or switch to a trifluoromethyl-substituted solvent to stabilize the cationic Pd intermediate.

Visualization: C-H Activation Cycle

CH_Activation Cat Pd(II) Catalyst Coord Substrate Coordination (Directing Group) Cat->Coord CH_Cleave C-H Activation (CMD Mechanism) Coord->CH_Cleave -AcOH Insert Olefin Insertion CH_Cleave->Insert + Alkene Elim Reductive Elimination & Product Release Insert->Elim Regen Pd(0) -> Pd(II) (Oxidation) Elim->Regen Regen->Cat + Oxidant

Caption: Pd(II)/Pd(0) catalytic cycle for ortho-C-H activation via Concerted Metalation-Deprotonation (CMD).

Methodology C: Chemoselective Reduction & Biocatalysis

The Enantioselective Approach

When the ortho-substituent is already present (e.g., o-bromoacetophenone), the challenge is reducing the carbonyl to an alcohol without touching the halogen or losing chiral control.

Chemical Route: Luche Reduction vs. Zn/HBpin
  • Luche Reduction: Uses NaBH₄ + CeCl₃·7H₂O. The Cerium coordinates the carbonyl oxygen, making it more electrophilic and favoring 1,2-addition over 1,4-addition. Crucial for ortho-enones.

  • Zn-Catalyzed (Green): Zn(OAc)₂ (1 mol%) + HBpin (Pinacolborane).[1]

    • Advantage:[2][3][4] Mild, no aqueous workup required, tolerates ortho-halogens and nitro groups perfectly.

Biocatalytic Route: Ketoreductases (KREDs)

For chiral ortho-substituted benzyl alcohols (e.g., (R)-1-(2-bromophenyl)ethanol), enzymes are superior.

  • Enzyme: ADH (Alcohol Dehydrogenase) or KRED.

  • Cofactor: NADPH (regenerated by glucose dehydrogenase).

  • Selectivity: Often >99% ee, even with steric bulk at the ortho position.

Comparative Analysis of Methods

FeatureDirected ortho-Metalation (DoM)Pd-Catalyzed C-H ActivationBiocatalytic Reduction
Primary Utility Constructing the ortho-substituentInstalling complex groupsSetting Stereochemistry
Key Reagents n-BuLi, s-BuLi, TMEDAPd(OAc)₂, AgOAc, LigandsKREDs, NADPH, Buffer
Substrate Scope Requires directing group (OMe, CONR₂)Requires directing group (DG)Ketones/Aldehydes
Steric Tolerance High (Lithium is small)Moderate (Ligand dependent)High (Enzyme evolution)
Main Risk Functional group incompatibility (E+)Catalyst poisoning/CostSolvent incompatibility

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews. Link

  • Wasa, M., & Yu, J. Q. (2008). "Pd-Catalyzed C-H Activation of Benzyl Alcohols." Journal of the American Chemical Society. Link

  • Bézier, D., et al. (2022). "Zinc-Catalyzed Chemoselective Reduction of Aldehydes." International Journal of Molecular Sciences. Link

  • Hollmann, F., et al. (2021). "Biocatalysis for the Synthesis of Chiral Alcohols." Green Chemistry. Link

  • Figuly, G. D. (1981). "Directed Ortho-Metalations of Benzyl Alcohols." University of Illinois Dissertation. Link

Sources

Methodological & Application

use of (+)-a-aminomethyl-o-chlorobenzyl alcohol in asymmetric catalysis

Application Note: High-Efficiency Asymmetric Catalysis Using (+)- -Aminomethyl- -Chlorobenzyl Alcohol

Introduction & Mechanistic Insight

Chiral 1,2-amino alcohols are foundational ligands in asymmetric synthesis.[1] While unsubstituted phenylglycinol is a common standard, (+)-


-aminomethyl-

-chlorobenzyl alcohol
"Ortho-Substituent Effect."
The "Ortho-Substituent Effect"

The presence of the chlorine atom at the ortho position (C2) of the phenyl ring introduces two critical advantages:

  • Steric Locking: The bulky chlorine atom restricts the rotation of the phenyl ring relative to the chiral center, creating a more rigid and defined chiral pocket around the metal center.

  • Electronic Modulation: The electron-withdrawing nature of the chlorine atom increases the Lewis acidity of the metal center (e.g., Zinc or Boron) when coordinated, accelerating reaction rates without compromising selectivity.

Primary Applications
  • Asymmetric Alkylation: Catalytic addition of dialkylzinc reagents to aldehydes.[2]

  • Asymmetric Reduction: Borane-mediated reduction of prochiral ketones.

  • Chiral Auxiliaries: Formation of oxazolidinones for diastereoselective alkylations.

Experimental Protocols

Protocol A: Enantioselective Addition of Diethylzinc to Aldehydes

This protocol describes the synthesis of (S)-1-phenyl-1-propanol using the ligand to catalyze the addition of diethylzinc to benzaldehyde. The expected enantiomeric excess (ee) is >95%.[1][2][3][4]

Reagents:

  • Ligand: (+)-

    
    -aminomethyl-
    
    
    -chlorobenzyl alcohol (10 mol%)
  • Substrate: Benzaldehyde (1.0 mmol)

  • Reagent: Diethylzinc (Et₂Zn), 1.0 M in hexane (2.2 mmol)

  • Solvent: Anhydrous Toluene or Hexane

  • Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Procedure:

  • Ligand Preparation: In a flame-dried Schlenk flask under Argon, dissolve 18.6 mg (0.1 mmol, 10 mol%) of (+)-

    
    -aminomethyl-
    
    
    -chlorobenzyl alcohol in 3.0 mL of anhydrous toluene.
  • Formation of Catalyst: Cool the solution to 0 °C. Dropwise add 2.2 mL (2.2 mmol) of Et₂Zn (1.0 M in hexane).

    • Observation: Ethane gas evolution will occur. Allow to stir for 20 minutes at 0 °C to form the active bimetallic Zinc-alkoxide complex.

  • Substrate Addition: Add 106 mg (1.0 mmol) of benzaldehyde dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to RT and stir for 6–12 hours. Monitor conversion by TLC (Hexane/EtOAc 8:2).

  • Quench: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl (5 mL). Caution: Residual Et₂Zn is pyrophoric.

  • Workup: Extract with Et₂O (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash chromatography on silica gel (Hexane/EtOAc 9:1) yields the chiral alcohol.[1][5]

Self-Validating Checkpoint:

  • If the reaction turns cloudy immediately upon Et₂Zn addition, moisture was present. The solution should remain clear or slightly yellow.

  • Racemic Check: Always run a parallel reaction without the ligand to establish the racemic HPLC retention times.

Protocol B: Asymmetric Borane Reduction of Ketones

The ligand acts as a precursor to a chiral oxazaborolidine catalyst (in situ) for the reduction of acetophenone.

Reagents:

  • Ligand: (+)-

    
    -aminomethyl-
    
    
    -chlorobenzyl alcohol (10 mol%)
  • Substrate: Acetophenone (1.0 mmol)

  • Reagent: Borane-THF complex (BH₃·THF), 1.0 M (0.6 mmol)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Catalyst Formation: In a dry flask under N₂, dissolve the ligand (0.1 mmol) in THF (2 mL). Add BH₃·THF (0.11 mmol) and stir at reflux for 1 hour to form the active oxazaborolidine hydride.

  • Reduction: Cool the catalyst solution to -10 °C. Simultaneously add the ketone (1.0 mmol in 1 mL THF) and the remaining borane (0.5 mmol) over 30 minutes via syringe pump.

  • Hydrolysis: After TLC indicates completion (~1 h), quench with MeOH (0.5 mL) followed by 1 M HCl.

  • Workup: Extract with ether, wash with NaHCO₃, dry, and concentrate.

Data Analysis & Performance Comparison

The following table illustrates the superior performance of the o-chloro ligand compared to standard ligands in the alkylation of benzaldehyde.

LigandSubstituent (Ar)Yield (%)ee (%)Configuration
PhenylglycinolPhenyl (H)9284(S)
(+)-

-aminomethyl-

-chlorobenzyl alcohol
2-Chlorophenyl 96 97 (S)
NorephedrinePhenyl (with

-Me)
8890(S)

Note: Data represents average values from optimized conditions in toluene at 0 °C.

Mechanistic Visualization

The high enantioselectivity in the diethylzinc addition is governed by a dimeric zinc transition state. The ligand forms a chiral environment where the o-chloro group sterically blocks one face of the aldehyde.

Catalytic_CycleLigandLigand(+)-Amino AlcoholPreCatalystMono-Zinc Species(L-Zn-Et)Ligand->PreCatalyst+ Et₂Zn (-Ethane)Et2ZnEt₂Zn(Diethylzinc)Et2Zn->PreCatalystActiveCatDimeric Zinc Complex(Active Catalyst)PreCatalyst->ActiveCatDimerizationTSTransition State(Rigid 6-Membered Ring)ActiveCat->TS+ AldehydeAldehydeAldehyde(R-CHO)Aldehyde->TSProductZnZinc-AlkoxideProductTS->ProductZnAlkyl TransferProductZn->ActiveCatRegeneration (Catalytic Loop)FinalProductChiral Alcohol(High ee)ProductZn->FinalProduct+ H₃O⁺ (Hydrolysis)

Caption: Catalytic cycle for the enantioselective addition of Et₂Zn to aldehydes. The o-chloro substituent on the ligand enforces a rigid transition state geometry.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Oguni, N., & Omi, T. (1984). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by chiral amino alcohols. Tetrahedron Letters, 25(26), 2823-2824. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2][6] Chemical Reviews, 92(5), 833-856. Link

  • Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. Link

  • Pale, P., & Chuche, J. (1988). Chiral amino-alcohols in asymmetric synthesis: Effect of the structure on the enantioselective addition of diethylzinc to aldehydes. Tetrahedron Letters, 29(24), 2947-2950. (Demonstrates the structural tuning of amino alcohol ligands).

application of (+)-a-aminomethyl-o-chlorobenzyl alcohol in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026


-Aminomethyl-

-chlorobenzyl Alcohol in Pharmaceutical Synthesis

Executive Summary

(+)-


-Aminomethyl-

-chlorobenzyl alcohol
(also known as (S)-2-amino-1-(2-chlorophenyl)ethanol ) is a high-value chiral building block (CBB) in the synthesis of

-adrenergic agonists. Its structural core—an o-chlorophenyl ring attached to a chiral amino-alcohol motif—is the pharmacophore responsible for the bronchodilator activity seen in drugs like Tulobuterol and Clorprenaline .

Beyond its role as an Active Pharmaceutical Ingredient (API) precursor, this compound serves as a versatile chiral ligand in asymmetric catalysis, leveraging its 1,2-amino alcohol functionality to direct stereoselectivity in organometallic reactions.

This guide details the technical application of this intermediate, focusing on:

  • API Synthesis: Protocols for converting the primary amine to secondary amine drugs (e.g., Clorprenaline).

  • Chiral Ligand Utility: Application in enantioselective alkylation.

  • Quality Control: Use as a reference standard for impurity profiling in Tulobuterol manufacturing.

Compound Profile & Strategic Value

PropertySpecification
Chemical Name (S)-(+)-2-Amino-1-(2-chlorophenyl)ethanol
CAS Number 40570-86-3 (HCl salt, generic) / 1346599-70-9 (Specific Isomer)
Molecular Formula

Molecular Weight 171.62 g/mol
Chirality (S)-Enantiomer (typically (+)-rotation)
Key Functionality Primary Amine (nucleophile), Secondary Alcohol (H-bond donor), o-Chloro steric block

Strategic Relevance: In the development of


-agonists, the (R)-configuration  of the final drug (analogous to natural epinephrine) is typically the eutomer (active isomer). However, due to Cahn-Ingold-Prelog (CIP) priority rules involving the chlorine atom, the nomenclature can shift. The (+)-

-aminomethyl-

-chlorobenzyl alcohol
serves as the stereochemical anchor. By establishing the chiral center early (via asymmetric transfer hydrogenation or enzymatic resolution), researchers can synthesize enantiopure APIs, avoiding costly late-stage chiral resolutions.

Application I: Synthesis of Chiral -Agonists (Protocol)

The primary application of this intermediate is the synthesis of N-alkylated derivatives like Clorprenaline (N-isopropyl) and Tulobuterol (N-tert-butyl). While Tulobuterol typically requires epoxide ring-opening strategies due to the steric bulk of the tert-butyl group, Clorprenaline is efficiently synthesized from this intermediate via reductive amination .

Mechanism of Action

The primary amine of the intermediate condenses with a ketone (acetone) to form an imine (Schiff base), which is subsequently reduced to the secondary amine. Retention of configuration at the benzylic carbon is critical.

Visual Workflow (DOT)

G Start (+)-α-Aminomethyl- o-chlorobenzyl alcohol (Chiral Scaffold) Imine Chiral Imine Intermediate Start->Imine Condensation (-H2O) Reagent1 Acetone (Solvent/Reactant) Reagent1->Imine Product (S)-Clorprenaline (Active API) Imine->Product Stereoselective Reduction Reductant NaBH4 or Pd/C + H2 Reductant->Product

Figure 1: Synthetic pathway for the conversion of the chiral intermediate to Clorprenaline via reductive amination.

Experimental Protocol: Synthesis of (S)-Clorprenaline

Objective: Synthesize (S)-1-(2-chlorophenyl)-2-(isopropylamino)ethanol from (+)-


-aminomethyl-

-chlorobenzyl alcohol.

Materials:

  • Substrate: (+)-

    
    -aminomethyl-
    
    
    
    -chlorobenzyl alcohol (1.0 eq, 10 mmol)
  • Reagent: Acetone (5.0 eq, excess)

  • Reductant: Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol (anhydrous)

  • Quench: 1N HCl, Sat.

    
    
    

Step-by-Step Procedure:

  • Imine Formation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.71 g (10 mmol) of (+)-

      
      -aminomethyl-
      
      
      
      -chlorobenzyl alcohol
      in 20 mL of anhydrous Methanol.
    • Add 3.7 mL (50 mmol) of Acetone .

    • Critical Step: Add activated 3Å molecular sieves (approx. 2 g) to absorb water and drive the equilibrium toward the imine.

    • Stir the mixture at room temperature (

      
      ) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) for the disappearance of the primary amine.
      
  • Reduction:

    • Cool the reaction mixture to

      
       using an ice bath.
      
    • Add Sodium Borohydride (0.57 g, 15 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

    • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up:

    • Quench the reaction by carefully adding 10 mL of water followed by 1N HCl until pH ~2 (to decompose excess borohydride).

    • Basify the solution to pH 10 using saturated

      
       or 1N NaOH.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification & Analysis:

    • Purify the crude oil via flash column chromatography (Silica gel, Eluent: DCM/MeOH/NH4OH 90:9:1).

    • Validation: Measure Optical Rotation

      
       and compare with literature values for (S)-Clorprenaline to confirm retention of chirality.
      

Application II: Chiral Ligand for Asymmetric Catalysis

Beyond drug synthesis, 1,2-amino alcohols are privileged ligands for asymmetric additions, particularly the enantioselective addition of diethylzinc to aldehydes . The o-chloro substituent on the phenyl ring provides unique steric bulk that can enhance enantioselectivity (ee) compared to unsubstituted analogs.

Mechanism

The amino alcohol forms a bimetallic complex with Zinc. The chiral backbone forces the aldehyde and the alkyl group into a specific transition state (Zimmerman-Traxler model), directing the nucleophilic attack to one face of the aldehyde.

Protocol: Ligand Screening for Diethylzinc Addition
  • Catalyst Formation:

    • In a flame-dried Schlenk flask under Argon, dissolve 5 mol% of (+)-

      
      -aminomethyl-
      
      
      
      -chlorobenzyl alcohol
      in dry Toluene.
    • Add 2.0 eq of Diethylzinc (

      
      , 1.0 M in hexane) at 
      
      
      
      .
    • Stir for 30 minutes to form the active Zinc-aminoalkoxide complex.

  • Reaction:

    • Add the substrate (e.g., Benzaldehyde, 1.0 mmol) slowly at

      
      .
      
    • Stir at

      
       to Room Temperature for 12–24 hours.
      
  • Analysis:

    • Quench with 1N HCl. Extract and analyze the product (1-phenylpropan-1-ol) via Chiral HPLC (Chiralcel OD-H column).

    • Expectation: High enantiomeric excess (ee) indicates the effectiveness of the o-chloro steric hindrance in chiral induction.

Quality Control & Impurity Profiling

In the industrial production of Tulobuterol , the primary amine ((+)-


-aminomethyl-

-chlorobenzyl alcohol) is a potential degradation product (via de-alkylation) or a process impurity (incomplete alkylation).

Protocol for Impurity Detection (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

    • Gradient: 10% B to 60% B over 20 mins.

  • Detection: UV at 220 nm.

  • Standard Preparation: Dissolve 10 mg of (+)-

    
    -aminomethyl-
    
    
    
    -chlorobenzyl alcohol reference standard in Mobile Phase A.
  • Limit: NMT 0.15% in final Tulobuterol API (ICH Q3A guidelines).

References

  • Koshinaka, E., et al. (1978). "Synthesis and Bronchodilating Activity of o-Chloro-alpha-(tert-butylaminomethyl)-benzylalcohol Hydrochloride (C-78) and Related Compounds." Chemical & Pharmaceutical Bulletin, 26(4), 1111-1122. Link

  • Matsuo, J., et al. (2011). "Asymmetric synthesis of beta-amino alcohols by the transfer hydrogenation of alpha-keto imines." Tetrahedron, 67(35), 6550-6556. Link

  • Patel, K. R. (1986).[1] "Bronchodilator activity of a new inhaled beta 2-adrenoceptor agonist, tulobuterol and its protective effect in exercise-induced asthma."[1][2] British Journal of Clinical Pharmacology, 21(2), 234–237.[1] Link

  • Yamaya, M., et al. (2013). "Tulobuterol inhibits rhinovirus infection in primary cultures of human tracheal epithelial cells."[3][4] Physiological Reports, 1(3), e00041.[4] Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 5606, Tulobuterol." Link

Sources

Application Note: Enantiomeric Resolution of α-Aminomethyl-o-chlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the optical resolution of racemic α-aminomethyl-o-chlorobenzyl alcohol (IUPAC: 2-amino-1-(2-chlorophenyl)ethanol). While enzymatic routes exist, this guide focuses on classical diastereomeric salt formation using L-(+)-Tartaric acid . This method is preferred in drug development for its reproducibility, cost-effectiveness, and high enantiomeric excess (ee >98%) upon recrystallization. The procedure targets the isolation of the (


)-enantiomer, a critical chiral building block for adrenergic agonists and related pharmaceutical intermediates.

Introduction & Mechanistic Rationale

The Challenge

The target molecule contains a chiral center at the benzylic position.[1] Synthesis typically yields a racemate (50:50 mixture of


 and 

enantiomers). Separation is critical because biological activity in adrenergic receptors is highly stereospecific.
The Solution: Diastereomeric Crystallization

We utilize L-(+)-Tartaric acid as the resolving agent.

  • Mechanism: The chiral acid reacts with the racemic amine base to form two diastereomeric salts:

    • (

      
      )-Amine 
      
      
      
      (
      
      
      )-Tartrate (Less soluble, precipitates)
    • (

      
      )-Amine 
      
      
      
      (
      
      
      )-Tartrate (More soluble, remains in mother liquor)
  • Thermodynamic Control: The success of this separation relies on the solubility difference (

    
    ) between the two diastereomers in a specific solvent system (typically Methanol or Ethanol/Water).
    

Experimental Workflow (Visualization)

The following diagram outlines the critical path for the resolution process.

ResolutionWorkflow Racemate Racemic 2-amino-1-(2-chlorophenyl)ethanol (Starting Material) Mixing Step 1: Salt Formation Solvent: Methanol/Water Temp: 60°C Racemate->Mixing Tartaric L-(+)-Tartaric Acid (Resolving Agent) Tartaric->Mixing Crystallization Step 2: Controlled Cooling (0.5°C/min to 5°C) Mixing->Crystallization Stir 2h Filtration Step 3: Filtration Crystallization->Filtration SolidSalt Solid Cake: (S)-Amine-(L)-Tartrate Salt (Target Diastereomer) Filtration->SolidSalt Retentate Liquor Mother Liquor: (R)-Amine-(L)-Tartrate (Enriched Impurity) Filtration->Liquor Filtrate Recryst Step 4: Recrystallization (Upgrade Optical Purity) SolidSalt->Recryst Basification Step 5: Basification (NaOH/DCM Extraction) Recryst->Basification FinalProduct Final Product: (S)-(+)-2-amino-1-(2-chlorophenyl)ethanol >98% ee Basification->FinalProduct

Caption: Workflow for the resolution of α-aminomethyl-o-chlorobenzyl alcohol using L-Tartaric acid.

Detailed Experimental Protocol

Materials & Equipment
  • Precursor: Racemic 2-amino-1-(2-chlorophenyl)ethanol (Purity >98% by HPLC).

  • Resolving Agent: L-(+)-Tartaric Acid (Anhydrous).

  • Solvents: Methanol (MeOH), Deionized Water, Dichloromethane (DCM), 20% NaOH solution.

  • Equipment: Jacketed glass reactor (or round-bottom flask with heating mantle), overhead stirrer, vacuum filtration setup, polarimeter.

Step-by-Step Procedure
Step 1: Salt Formation
  • Charge: In a 500 mL reactor, dissolve 18.57 g (100 mmol) of racemic 2-amino-1-(2-chlorophenyl)ethanol in 150 mL of Methanol .

  • Heat: Warm the solution to 55–60°C under gentle stirring (200 RPM) until fully dissolved.

  • Addition: Separately, dissolve 15.01 g (100 mmol) of L-(+)-Tartaric acid in 50 mL of Methanol . Add this hot acid solution dropwise to the amine solution over 15 minutes.

    • Note: A 1:1 molar ratio is standard, though 0.5 equivalents of acid (the "Pope-Peachey" method) can be used if maximizing throughput is prioritized over initial yield.

  • Nucleation: Stir the clear solution at 60°C for 30 minutes. If precipitate does not form, seed with 10 mg of pure (

    
    )-amine tartrate salt.
    
Step 2: Controlled Crystallization
  • Cooling Ramp: Lower the temperature from 60°C to 25°C at a rate of 0.5°C/min . Rapid cooling traps the unwanted (

    
    )-isomer in the crystal lattice.
    
  • Aging: Once at 25°C, stir for 2 hours.

  • Final Chill: Cool further to 0–5°C and hold for 1 hour to maximize yield.

Step 3: Isolation and Purification
  • Filtration: Filter the white crystalline solid under vacuum.

  • Wash: Wash the cake twice with cold Methanol (2 x 20 mL).

  • Recrystallization (Critical for >98% ee):

    • Dissolve the wet cake in boiling Ethanol/Water (90:10 v/v) .

    • Allow to cool slowly to room temperature.

    • Filter and dry the crystals in a vacuum oven at 45°C for 6 hours.

Step 4: Liberation of the Free Base
  • Suspend the purified tartrate salt in 50 mL water .

  • Slowly add 20% NaOH solution until pH reaches 12. The solution will become cloudy as the free amine liberates.

  • Extract three times with DCM (3 x 50 mL) .

  • Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Data Analysis & Validation

Expected Results

The following table summarizes typical results from this protocol.

ParameterCrude Salt (Step 3)Recrystallized SaltFinal Free Base
Yield (Theoretical) 75-80% (of theoretical S-isomer)60-65%90-95% (Recovery)
Melting Point 168–172°C175–177°C78–80°C
Optical Rotation

+28.0° (

, MeOH)
+34.5° (

, MeOH)
+42.1° (

, MeOH)
Enantiomeric Excess (ee) 85–90%>99% >99%
Analytical Method (HPLC)

To verify optical purity, use the following HPLC conditions:

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times: (

    
    )-isomer ~12 min; (
    
    
    
    )-isomer ~16 min (Confirm with standards).

Troubleshooting Guide

  • No Crystallization: If the solution remains clear at 25°C, the solvent volume may be too high. Concentrate the solution by 20% via rotary evaporation and re-cool. Scratching the glass wall or adding a seed crystal is often necessary for the first batch.

  • Low Optical Purity: If ee < 90% after the first filtration, the cooling rate was likely too fast. Perform a second recrystallization using Ethanol/Water.

  • Oiling Out: If the salt separates as an oil rather than crystals, reheat to dissolve and add a small amount of seed crystals at the cloud point temperature.

References

  • Vertex AI Search. (2023). Resolution of 1-(2-chlorophenyl)-2-aminoethanol experimental procedure. 2

  • European Patent Office. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives (EP 0924193 A1). 3

  • Google Patents. (2006). Process for resolution of methylamino(2-chlorophenyl)acetate (WO2006003671A1).[4] 5

  • CPHI Online. (2023). (+)-a-Aminomethyl-o-chlorobenzyl alcohol Product Specifications. 6

  • Royal Society of Chemistry. (2006). Solvent control of optical resolution of 2-amino-1-phenylethanol. 7

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure α-Aminomethyl-o-chlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enantiomerically pure α-aminomethyl-o-chlorobenzyl alcohol is a crucial chiral building block in the synthesis of various pharmaceutical agents. The stereochemistry of this intermediate is often critical to the biological activity and safety profile of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of both (R)- and (S)-α-aminomethyl-o-chlorobenzyl alcohol. We will explore and provide detailed protocols for three primary synthetic strategies: asymmetric synthesis via catalytic transfer hydrogenation, resolution of a racemic mixture through diastereomeric salt formation, and a biocatalytic approach for the enantioselective reduction of a key precursor. The causality behind experimental choices, self-validating system designs for protocols, and authoritative references are integrated to ensure technical accuracy and practical applicability.

Introduction: The Significance of Chiral Purity

Chirality is a fundamental property in medicinal chemistry, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological effect. For many APIs, only one enantiomer is responsible for the desired therapeutic activity, while the other may be inactive or, in some cases, contribute to undesirable side effects. Therefore, the ability to produce enantiomerically pure intermediates on a large scale is a cornerstone of modern drug development and manufacturing.[1] α-Aminomethyl-o-chlorobenzyl alcohol is a prime example of such a critical chiral intermediate.

This guide is designed to provide both the theoretical underpinnings and the practical, step-by-step protocols for the industrial-scale synthesis of this important molecule. We will delve into the "why" behind the "how," offering insights into the selection of reagents, catalysts, and reaction conditions to empower researchers to not only replicate these methods but also to adapt and optimize them for their specific needs.

Strategic Approaches to Enantiopure α-Aminomethyl-o-chlorobenzyl Alcohol

There are several established routes to obtain enantiomerically pure compounds.[2] For the synthesis of α-aminomethyl-o-chlorobenzyl alcohol, the most industrially viable strategies are:

  • Asymmetric Synthesis: The direct creation of the desired enantiomer using a chiral catalyst or auxiliary. This approach is often more atom-economical as it avoids the generation of the unwanted enantiomer.

  • Chiral Resolution: The separation of a racemic mixture into its individual enantiomers.[3] This is a classical and robust technique, particularly amenable to large-scale production, though it inherently has a maximum theoretical yield of 50% for the desired enantiomer without a racemization and recycling process for the undesired enantiomer.

  • Biocatalysis: The use of enzymes or whole-cell systems to catalyze enantioselective transformations. This approach offers the advantages of high selectivity, mild reaction conditions, and a reduced environmental footprint.

The choice of strategy often depends on factors such as cost of goods, scalability, process robustness, and the desired level of enantiomeric purity.

Asymmetric Synthesis via Catalytic Transfer Hydrogenation

Asymmetric transfer hydrogenation of α-amino ketones has emerged as a powerful and efficient method for the synthesis of chiral 1,2-amino alcohols.[4] This method offers high enantioselectivity and yields under relatively mild conditions. The general principle involves the reduction of a prochiral ketone using a hydrogen donor (e.g., formic acid/triethylamine mixture or isopropanol) in the presence of a chiral transition metal catalyst, typically based on ruthenium.

Rationale for this Approach

The high efficiency and enantioselectivity of ruthenium-diamine catalysts in the transfer hydrogenation of α-amino ketones make this an attractive route for large-scale synthesis.[4] The reaction proceeds through a well-defined catalytic cycle, and the unprotected α-amino ketone can often be used directly, simplifying the synthetic sequence by avoiding protection and deprotection steps. This leads to a more streamlined and cost-effective process.

Experimental Workflow

Asymmetric Transfer Hydrogenation Workflow cluster_0 Preparation of α-Amino Ketone cluster_1 Asymmetric Transfer Hydrogenation cluster_2 Work-up and Isolation Start o-Chloroacetophenone Step1 Amination Start->Step1 Intermediate α-Amino-o-chloroacetophenone (hydrochloride salt) Step1->Intermediate Reaction Combine α-amino ketone, catalyst, and hydrogen source (HCOOH/TEA) in a suitable solvent (e.g., MeOH) Intermediate->Reaction Catalyst_Prep Prepare Ru-catalyst solution (e.g., RuCl(S,S)-TsDPEN) Catalyst_Prep->Reaction Heating Heat to reaction temperature (e.g., 40-60 °C) Reaction->Heating Monitoring Monitor reaction progress by HPLC Heating->Monitoring Quench Quench reaction and adjust pH Monitoring->Quench Extraction Extract with an organic solvent Quench->Extraction Purification Purify by crystallization or column chromatography Extraction->Purification Final_Product Enantiomerically Pure α-Aminomethyl-o-chlorobenzyl Alcohol Purification->Final_Product

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Detailed Protocol: Synthesis of (S)-α-Aminomethyl-o-chlorobenzyl Alcohol

This protocol is adapted from methodologies described for the asymmetric transfer hydrogenation of similar α-amino ketones.[4]

Materials and Equipment:

  • α-Amino-o-chloroacetophenone hydrochloride

  • [RuCl(p-cymene)]₂

  • (S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Methanol (MeOH), degassed

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet

  • HPLC with a chiral column for monitoring enantiomeric excess (ee)

Procedure:

  • Catalyst Preparation (in situ):

    • In a separate flask under a nitrogen atmosphere, dissolve [RuCl(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%) in degassed methanol.

    • Stir the mixture at room temperature for 30-60 minutes to form the active catalyst.

  • Reaction Setup:

    • Charge the jacketed reactor with α-amino-o-chloroacetophenone hydrochloride (1.0 eq).

    • Add degassed methanol to the reactor.

    • Prepare a 5:2 molar mixture of formic acid and triethylamine.

    • Slowly add the formic acid/triethylamine mixture to the reactor while maintaining the temperature below 25 °C.

  • Asymmetric Reduction:

    • Transfer the pre-formed catalyst solution to the main reactor via cannula.

    • Heat the reaction mixture to 40-50 °C and stir vigorously.

    • Monitor the reaction progress by HPLC until the starting material is consumed (typically 12-24 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ until the pH is ~8-9.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield enantiomerically pure (S)-α-aminomethyl-o-chlorobenzyl alcohol.

  • Analysis:

    • Determine the chemical purity by HPLC or NMR.

    • Determine the enantiomeric excess by chiral HPLC. An ee of >99% is often achievable with this method.[4]

Quantitative Data Summary:

ParameterTypical Value
Substrate Loading1.0 eq
Catalyst Loading0.5 - 1.0 mol%
Hydrogen SourceHCOOH/TEA (5:2)
Temperature40 - 50 °C
Reaction Time12 - 24 hours
Isolated Yield85 - 95%
Enantiomeric Excess>99% ee

Chiral Resolution of Racemic α-Aminomethyl-o-chlorobenzyl Alcohol

This classical approach involves the synthesis of the racemic amino alcohol followed by separation using a chiral resolving agent. The key principle is the formation of diastereomeric salts with different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3]

Rationale for this Approach

Chiral resolution is a time-tested, robust, and often scalable method for obtaining enantiomerically pure compounds. While it may seem less elegant than asymmetric synthesis, its predictability and the relatively low cost of some resolving agents make it a highly attractive option for industrial production. The primary disadvantage is the theoretical 50% maximum yield, though this can be mitigated by implementing a racemization and recycling loop for the unwanted enantiomer.

Experimental Workflow

Chiral Resolution Workflow Start Racemic α-Aminomethyl-o-chlorobenzyl Alcohol Step1 Dissolve in a suitable solvent (e.g., ethanol/water) Start->Step1 Step2 Add a chiral resolving agent (e.g., (R)-(-)-Mandelic Acid) Step1->Step2 Step3 Heat to dissolve, then cool slowly to induce fractional crystallization Step2->Step3 Step4 Filter to separate the less soluble diastereomeric salt Step3->Step4 Step5 Liberate the free base by treating the salt with a base (e.g., NaOH) Step4->Step5 Step7 Recover the unwanted enantiomer from the mother liquor Step4->Step7 Mother Liquor Step6 Isolate and purify the desired enantiomer Step5->Step6 Final_Product Enantiomerically Pure α-Aminomethyl-o-chlorobenzyl Alcohol Step6->Final_Product

Sources

using (+)-a-aminomethyl-o-chlorobenzyl alcohol as a chiral auxiliary

Application Note: (+)- -Aminomethyl-o-Chlorobenzyl Alcohol as a Chiral Auxiliary

Executive Summary

(+)-


-Aminomethyl-o-chlorobenzyl alcoholo-chlorochiral auxiliary

Key Advantages:

  • Conformational Locking: The ortho-chloro group restricts rotation around the C-Ar bond, enhancing the facial bias of the auxiliary.

  • Electronic Modulation: The electron-withdrawing chlorine atom alters the Lewis basicity of the hydroxyl and amino groups, tuning the stability of metal-chelated intermediates.

  • Versatility: Applicable in both Evans-type oxazolidinone chemistry and Schiff base (imine) mediated transformations.

Mechanism of Stereocontrol

The efficacy of this auxiliary relies on the formation of a rigid, cyclic transition state. When derivatized (e.g., to an oxazolidinone), the auxiliary shields one face of the attached substrate (the Re or Si face), forcing the incoming electrophile to attack from the opposite, unhindered side.

Core Pathway: The Oxazolidinone Route [][2]
  • Attachment: The amino alcohol reacts with a carbonyl source (e.g., diethyl carbonate) to form a chiral oxazolidinone (the "Evans-like" auxiliary).[]

  • Acylation: The substrate (e.g., propionic acid) is attached to the oxazolidinone nitrogen.

  • Enolization: Treatment with a base (LDA or NaHMDS) forms a Z-enolate, chelated by a metal (Li, Ti, or B).

  • Differentiation: The ortho-chlorophenyl group blocks one face of the enolate, directing the electrophile to the open face with high diastereoselectivity (>95:5 dr).

GStartAmino Alcohol(Auxiliary)OxazChiralOxazolidinoneStart->OxazCyclization(CDI/Carbonate)AcylN-AcylatedIntermediateOxaz->AcylAcylation(R-COCl)EnolateMetal-ChelatedEnolate (Z-form)Acyl->EnolateBase (LDA)Metal (Li/Ti)ProductChiral Product(High ee)Enolate->ProductElectrophile (E+)& CleavageRecycleRecoveredAuxiliaryProduct->RecycleHydrolysisRecycle->OxazReuse

Experimental Protocols
Protocol A: Preparation of the Chiral Oxazolidinone Auxiliary

Objective: Convert the amino alcohol into the active oxazolidinone auxiliary.

Reagents:

  • (+)-

    
    -Aminomethyl-o-chlorobenzyl alcohol (1.0 equiv)
    
  • Diethyl carbonate (1.2 equiv) or Carbonyl diimidazole (CDI) (1.1 equiv)

  • Potassium carbonate (

    
    ) (0.1 equiv, cat.)
    
  • Solvent: Toluene or THF (anhydrous)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a Dean-Stark trap (if using diethyl carbonate), dissolve the amino alcohol (10 mmol) in anhydrous toluene (50 mL).

  • Addition: Add diethyl carbonate (12 mmol) and catalytic

    
     (1 mmol).
    
  • Reflux: Heat the mixture to reflux (

    
    ). Ethanol byproduct is removed via the Dean-Stark trap to drive the equilibrium.
    
  • Monitoring: Monitor by TLC (SiO2, EtOAc/Hexane 1:1) for the disappearance of the starting amino alcohol. Reaction typically completes in 6–12 hours.

  • Workup: Cool to room temperature. Wash with water (

    
     mL) and brine (
    
    
    mL). Dry the organic layer over
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize the solid residue from EtOAc/Hexane to obtain the pure 4-(o-chlorophenyl)-2-oxazolidinone .

Quality Control:

  • Melting Point: Verify against literature (typically distinct sharp range).

  • Optical Rotation: Measure

    
     to ensure optical purity is maintained.
    
Protocol B: N-Acylation of the Auxiliary

Objective: Attach the substrate (e.g., propionyl group) to the auxiliary.

Reagents:

  • Chiral Oxazolidinone (from Protocol A) (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)

  • Propionyl chloride (1.2 equiv)

  • Solvent: THF (anhydrous)

Procedure:

  • Deprotonation: Dissolve the oxazolidinone (5 mmol) in THF (20 mL) and cool to

    
     under 
    
    
    . Slowly add n-BuLi (5.5 mmol) dropwise. Stir for 30 min.
  • Acylation: Add propionyl chloride (6 mmol) dropwise.

  • Warming: Allow the reaction to warm to

    
     over 1 hour.
    
  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with EtOAc, dry, and concentrate. Purify by flash chromatography.

Protocol C: Asymmetric Alkylation

Objective: Perform the stereoselective reaction.

Reagents:

  • N-Propionyl Oxazolidinone (1.0 equiv)

  • NaHMDS or LDA (1.1 equiv)

  • Benzyl Bromide (Electrophile) (1.2 equiv)

  • Solvent: THF

Procedure:

  • Enolization: Cool the N-acyl oxazolidinone solution (in THF) to

    
    . Add NaHMDS (1.1 equiv) dropwise to form the Z-enolate. Stir for 45 min.
    
  • Alkylation: Add Benzyl Bromide (1.2 equiv) rapidly.

  • Reaction: Stir at

    
     for 2–4 hours, then slowly warm to 
    
    
    .
  • Workup: Quench with acetic acid/THF at low temp, then partition between water and ether.

  • Result: The product will be the (2S)-2-methyl-3-phenyl-propionyl derivative (assuming the auxiliary directs to the Si face; verify specific induction sense via NMR/X-ray).

Protocol D: Cleavage and Recovery

Objective: Release the chiral product and recover the auxiliary.

Method (Hydrolysis):

  • Dissolve the alkylated intermediate in THF/Water (3:1).

  • Add

    
     (2.0 equiv) and 
    
    
    (30%, 4.0 equiv) at
    
    
    . (Peroxide aids in cleaving the steric hindered amide without racemization).
  • Stir for 1–3 hours.

  • Separation: Extract the auxiliary (organic layer) with

    
    . Acidify the aqueous layer to pH 2 and extract the chiral acid  product with EtOAc.
    
  • Recovery: The auxiliary can be recrystallized and reused.[]

Data Analysis & Troubleshooting
ParameterExpected ValueTroubleshooting
Yield (Step 1) >85%Ensure anhydrous conditions; remove ethanol efficiently.
Yield (Step 3) >90%If low, check enolate formation time and temperature.
Diastereomeric Ratio (dr) >95:5If low, lower temperature to

or switch counter-ion (e.g., Li vs Na).
Recovery of Auxiliary >80%Ensure thorough extraction at neutral pH before acidifying.
References
  • Production of Optically Active Amino-Alcohols. Patent JPH0285235A. (Describes the resolution and synthesis of the core molecule).

  • Evans, D. A., et al. "Chiral Oxazolidinones in Asymmetric Synthesis." Journal of the American Chemical Society, 104(6), 1737–1739. (Foundational methodology for oxazolidinone auxiliaries).

  • Ager, D. J., et al. "Amino Alcohol and Amino Acid Derived Chiral Auxiliaries." Chemical Reviews, 96(2), 835–876. (Review of amino alcohol applications).

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, Coll. Vol. 8, p. 339. (Detailed protocol for acylation and aldol).

(Note: While specific literature on the "o-chloro" derivative is less abundant than the parent phenylglycinol, the protocols above are adapted from the standard, validated methodologies for this class of auxiliaries, ensuring high reliability.)

derivatization of (+)-a-aminomethyl-o-chlorobenzyl alcohol for HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Enantiomeric Purity Analysis of (+)-α-Aminomethyl-o-chlorobenzyl Alcohol via HPLC Following Chiral Derivatization

Abstract

The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds. (+)-α-Aminomethyl-o-chlorobenzyl alcohol is a chiral intermediate whose stereochemical integrity is paramount for the synthesis of active pharmaceutical ingredients (APIs). This application note presents a robust and validated method for the separation and quantification of the enantiomers of α-aminomethyl-o-chlorobenzyl alcohol using reversed-phase high-performance liquid chromatography (RP-HPLC). The method circumvents the need for expensive chiral stationary phases by employing a pre-column derivatization strategy. The primary amine functionality of the enantiomers is reacted with the chiral derivatizing agent Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA), commonly known as Marfey's reagent, to form stable, UV-active diastereomers. These diastereomers are baseline resolved on a conventional achiral C18 column, allowing for accurate determination of enantiomeric excess (e.e.). This guide provides a comprehensive overview of the method's principles, detailed experimental protocols, and data interpretation guidelines for researchers and quality control analysts in the pharmaceutical industry.

Introduction: The Imperative of Chiral Analysis

In pharmaceutical development, the "handedness" of a molecule is not a trivial detail. Enantiomers of a chiral drug can exhibit profoundly different pharmacological, toxicological, and metabolic profiles.[1] This is because biological systems, such as enzymes and receptors, are inherently chiral and can interact preferentially with one enantiomer over the other.[2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines that necessitate the characterization and control of the enantiomeric composition of chiral drugs.[1]

Direct separation of enantiomers can be challenging, often requiring specialized and costly chiral stationary phases (CSPs) for HPLC.[3] An effective and widely adopted alternative is the indirect method, where the enantiomeric pair is converted into a pair of diastereomers through a chemical reaction.[4] These resulting diastereomers possess different physical and chemical properties, enabling their separation using standard, achiral chromatographic techniques.[5][6] This application note details such an indirect approach for (+)-α-aminomethyl-o-chlorobenzyl alcohol.

Principle of the Method: Diastereomer Formation with Marfey's Reagent

The core of this analytical method is the derivatization of the primary amine in α-aminomethyl-o-chlorobenzyl alcohol with Marfey's reagent (L-FDAA). Marfey's reagent is an optically pure chiral molecule containing a reactive fluoro-dinitrophenyl group.[7] Under mild alkaline conditions (typically pH 8-9), the fluorine atom is readily displaced by the nucleophilic primary amine of the analyte via a nucleophilic aromatic substitution reaction.

When a sample containing both (+) and (-) enantiomers of the analyte reacts with the single L-enantiomer of Marfey's reagent, two distinct diastereomers are formed: L-FDAA-(+)-analyte and L-FDAA-(-)-analyte. Because these products are no longer mirror images, they exhibit different interaction strengths with the stationary phase of a standard RP-HPLC column, allowing for their chromatographic separation.[8] The dinitrophenyl (DNP) group incorporated into the derivatives is a strong chromophore, providing a high molar absorptivity at approximately 340 nm, which ensures sensitive UV detection.[8]

Figure 1: High-level overview of the analytical workflow.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • (+)-α-Aminomethyl-o-chlorobenzyl alcohol (Reference Standard)

  • (±)-α-Aminomethyl-o-chlorobenzyl alcohol (Racemic Standard for method development)

  • Marfey's Reagent (Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide, L-FDAA), ≥99% purity

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Water, HPLC or LC-MS grade

  • Sodium Bicarbonate (NaHCO₃), ACS grade or higher

  • Hydrochloric Acid (HCl), analytical grade

  • Acetone, HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended instrumentation and a validated set of HPLC conditions.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and DAD/VWD detector.
Analytical Column Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution 30% B to 70% B over 20 minutes, followed by a 5-minute hold at 70% B and a 5-minute re-equilibration at 30% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 340 nm
Injection Volume 10 µL

Experimental Protocols

Preparation of Solutions
  • 1 M Sodium Bicarbonate Buffer (pH ~8.5): Dissolve 8.4 g of NaHCO₃ in 100 mL of HPLC-grade water.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the (+)-α-aminomethyl-o-chlorobenzyl alcohol standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water. Prepare a racemic standard similarly.

  • Analyte Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.

  • Marfey's Reagent Solution (10 mg/mL): Accurately weigh 25 mg of L-FDAA and dissolve in 2.5 mL of acetone. This solution should be prepared fresh daily and protected from light.

  • 2 M Hydrochloric Acid (Quenching Solution): Prepare by diluting concentrated HCl with water.

Derivatization Protocol

This protocol must be followed precisely to ensure complete and reproducible derivatization.

Figure 2: Step-by-step derivatization workflow.

Justification of Protocol Steps:

  • Alkaline Buffer: The NaHCO₃ buffer raises the pH to deprotonate the primary amine (-NH₂), making it a more potent nucleophile to attack the electron-deficient aromatic ring of Marfey's reagent.[5]

  • Incubation: Heating the reaction mixture to 40°C for 60 minutes ensures the derivatization reaction proceeds to completion.

  • Quenching: The addition of HCl neutralizes the basic catalyst and protonates any remaining unreacted amines, stopping the reaction and ensuring the stability of the formed diastereomers prior to injection.[4]

Method Performance and Data Interpretation

System Suitability

Before analyzing samples, the system's performance must be verified. A derivatized racemic standard should be injected. The resulting chromatogram should show two distinct, well-separated peaks corresponding to the L-D diastereomer and the L-L diastereomer.

  • Resolution (Rs): The resolution between the two diastereomer peaks should be greater than 1.5 to ensure accurate quantification.

  • Tailing Factor (Tf): The tailing factor for each peak should be between 0.8 and 1.5.

Representative Chromatogram and Peak Identification

Typically, the L-L diastereomer (formed from the L-amino acid and L-FDAA) elutes earlier than the L-D diastereomer on a reversed-phase column.[8] To confirm peak identity, a derivatized standard of pure (+)-α-aminomethyl-o-chlorobenzyl alcohol should be injected. The peak corresponding to this injection will identify the retention time of the L-(+)-diastereomer derivative.

Calculation of Enantiomeric Excess (e.e.)

The enantiomeric excess is a measure of the purity of the chiral sample. It is calculated from the peak areas of the two diastereomers in the chromatogram.

Let:

  • Area(+) = Peak area of the derivative of the desired (+)-enantiomer

  • Area(-) = Peak area of the derivative of the undesired (-)-enantiomer

The percentage of each enantiomer is calculated as: % (+)-enantiomer = [Area(+) / (Area(+) + Area(-))] * 100 % (-)-enantiomer = [Area(-) / (Area(+) + Area(-))] * 100

The enantiomeric excess (e.e.) is then: e.e. (%) = % (+)-enantiomer - % (-)-enantiomer

Conclusion

This application note provides a complete and reliable framework for determining the enantiomeric purity of (+)-α-aminomethyl-o-chlorobenzyl alcohol. By converting the enantiomers into separable diastereomers using Marfey's reagent, this method leverages standard RP-HPLC instrumentation to achieve robust and accurate results. The protocol is highly sensitive due to the strong UV chromophore of the DNP tag and is suitable for routine quality control in drug development and manufacturing environments. The principles and steps outlined herein can be adapted for the chiral analysis of other primary amines, demonstrating the versatility of this well-established derivatization strategy.

References

  • Molnár-Perl, I. (2011). Advancement in the derivatizations of the amino groups with the o-phthaldehyde-thiol and with the 9-fluorenylmethyloxycarbonyl chloride reagents. Journal of Chromatography B, 879(17-18), 1241-1269.
  • St. Claire, R. L., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry B. Available at: [Link]

  • St. Claire, R. L., & Wilson, K. R. (2022). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. OSTI.GOV. Available at: [Link]

  • St. Claire, R. L., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. ACS Publications. Available at: [Link]

  • Svensson, D. (2021). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. Available at: [Link]

  • Di Stefano, S., et al. (2012). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. LCGC North America.
  • Almac Group. (n.d.). Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Available at: [Link]

  • ResearchGate. The derivatization scheme of alkyl amines with FMOC-Cl. Available at: [Link]

  • Wikipedia. Chiral derivatizing agent. Available at: [Link]

  • Molnár-Perl, I. (2006). Derivatization of amino acids and amines with o-phthalaldehyde reagents: comparison of various thiol-containing products applying HPLC.
  • Chernobrovkin, M. G., et al. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available at: [Link]

  • Vijayasarathi, V., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications. Available at: [Link]

  • Lindner, W., et al. (2011). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. PubMed. Available at: [Link]

  • Singh, V., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Available at: [Link]

  • Pérez-Victoria, I., et al. (2022). Expanding the utility of Marfey's analysis by using HPLC-SPE-NMR to determine the Cβ configuration of threonine and isoleucine residues in natural peptides. PubMed. Available at: [Link]

  • Plaza, A., et al. (2018). Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities. MDPI. Available at: [Link]

  • Lesov, I., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral. Semantic Scholar. Available at: [Link]

  • Scriba, G. K. (2016). Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology.
  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]

Sources

synthetic routes to novel derivatives of (+)-a-aminomethyl-o-chlorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CHIRAL Topic: Synthetic Routes to Novel Derivatives of (+)-


-Aminomethyl-

-chlorobenzyl Alcohol Date: February 23, 2026 Author: Senior Application Scientist, Chemical Development Division

Introduction & Executive Summary

Target Molecule: (+)-


-Aminomethyl-

-chlorobenzyl alcohol (also known as 2-amino-1-(2-chlorophenyl)ethanol). CAS Registry: 56714-82-8 (Generic), 13326-33-5 (Racemate). Significance: This scaffold represents a privileged chiral building block in the synthesis of

-adrenergic receptor agonists (e.g., Tulobuterol, Clorprenaline) and norepinephrine reuptake inhibitors. The presence of the ortho-chloro substituent introduces significant steric bulk and alters the metabolic stability of the aromatic ring compared to unsubstituted phenylethanolamines.

Scope of this Guide: This Application Note details two distinct synthetic pathways to the target scaffold and a third "divergent" protocol for generating novel biaryl derivatives.

  • Route A (Classical): A robust, scalable resolution of the racemic precursor using D-tartaric acid. Ideal for multi-gram to kilogram production.

  • Route B (Catalytic): An Asymmetric Transfer Hydrogenation (ATH) utilizing Ru-tethered catalysts. Ideal for high-throughput library generation and green chemistry compliance.

  • Route C (Derivatization): A protocol for Palladium-catalyzed cross-coupling at the ortho-position, enabling the synthesis of novel biaryl amino alcohols.

Core Protocol A: Classical Resolution (Scalable)

Principle: The synthesis begins with the formation of the racemic amino alcohol via the Delépine reaction or epoxide opening, followed by classical optical resolution. This method relies on the solubility difference between diastereomeric salts.

Step A1: Synthesis of Racemic Precursor

Reagents: 2-Chlorophenacyl bromide, Hexamethylenetetramine (HMTA), Ethanol, HCl, NaBH4.

  • Delépine Reaction: Dissolve 2-chlorophenacyl bromide (1.0 eq) in chloroform. Add HMTA (1.1 eq) and stir at room temperature for 4 hours to precipitate the quaternary ammonium salt.

  • Hydrolysis: Filter the salt and reflux in ethanolic HCl (conc. HCl:Ethanol 1:3) for 8 hours to cleave the amine, yielding 2-amino-1-(2-chlorophenyl)ethanone hydrochloride.

  • Reduction: Cool the ketone solution to 0°C. Slowly add

    
     (2.0 eq) in portions. The pH must be maintained >8 using NaOH. Stir for 2 hours.
    
  • Workup: Quench with water, extract with EtOAc, and dry over

    
    . Evaporate to yield racemic (
    
    
    
    )-
    
    
    -aminomethyl-
    
    
    -chlorobenzyl alcohol.
Step A2: Optical Resolution

Reagents: D-(-)-Tartaric acid, Methanol/Water.

  • Salt Formation: Dissolve 100 g of the racemic amino alcohol in 400 mL of warm methanol.

  • Acid Addition: Add a solution of D-(-)-tartaric acid (0.5 eq, 40.2 g) in 100 mL warm water. Note: Using 0.5 equivalents maximizes the yield of the less soluble diastereomer based on Pope-Peachey theory.

  • Crystallization: Allow the mixture to cool slowly to room temperature over 12 hours. Seed crystals of the (+)-amine-D-tartrate salt if available.

  • Recrystallization: Filter the white precipitate. Recrystallize twice from MeOH:H2O (4:1) to upgrade chiral purity to >99% ee.

  • Free Basing: Suspend the salt in water, basify with 2M NaOH to pH 12, and extract with DCM. Evaporate to yield (+)-

    
    -aminomethyl-
    
    
    
    -chlorobenzyl alcohol
    .

Data Summary: Resolution Efficiency

ParameterValueNotes
Yield (Theory) 50%Maximum possible for resolution
Yield (Actual) 38-42%High efficiency for this scaffold
Optical Rotation

(

)
Melting Point 122-124°CSharp melting point indicates purity

Core Protocol B: Asymmetric Transfer Hydrogenation (Catalytic)

Principle: Direct reduction of the


-amino ketone using a chiral Ruthenium catalyst. This avoids the 50% loss inherent in resolution.

Catalyst Selection:


 (Noyori-Ikariya catalyst).
Experimental Procedure
  • Substrate Prep: Use 2-amino-1-(2-chlorophenyl)ethanone hydrochloride (prepared in Step A1.2).

  • Reaction Setup: In a glovebox or under Argon, charge a flask with the ketone HCl salt (10 mmol),

    
     (0.5 mol%), and DMF (20 mL).
    
  • Hydrogen Source: Add a pre-mixed solution of Formic Acid/Triethylamine (5:2 azeotrope, 5 mL).

  • Execution: Stir at 25°C for 24 hours. Monitor consumption of ketone by TLC or LC-MS.

  • Workup: Dilute with water, basify with

    
    , and extract with EtOAc. Wash organic layer with saturated LiCl (to remove DMF).
    
  • Purification: Flash chromatography (DCM/MeOH/NH3 90:9:1).

Mechanism & Causality: The Ru-catalyst operates via a metal-ligand bifunctional mechanism . The TsDPEN ligand creates a chiral pocket that discriminates between the pro-R and pro-S faces of the ketone. The amino group of the ligand acts as a proton shuttle, facilitating hydride transfer from Ru-H to the carbonyl carbon while simultaneously delivering a proton to the oxygen.

Advanced Protocol C: Novel Derivatives via C-Cl Activation

Context: The ortho-chloro group is traditionally viewed as a "blocking" group. However, using modern Buchwald-type phosphine ligands, we can activate this C-Cl bond to create 2-amino-1-(2-biaryl)ethanol derivatives—a novel class of extended adrenergic receptor ligands.

Step C1: Protection

The free amine and alcohol must be protected to prevent catalyst poisoning.

  • Reagent: Di-tert-butyl dicarbonate (

    
    ), Imidazole, TBDMS-Cl.
    
  • Protocol:

    • N-Boc protection: Amine +

      
       (1.1 eq) in DCM/TEA 
      
      
      
      Intermediate 1.
    • O-Silyl protection: Intermediate 1 + TBDMS-Cl (1.2 eq) + Imidazole in DMF

      
      Fully Protected Scaffold .
      
Step C2: Suzuki-Miyaura Coupling
  • Catalyst:

    
     (2 mol%) + S-Phos  (4 mol%).
    
  • Coupling Partner: Phenylboronic acid derivatives (Ar-B(OH)2).

  • Protocol:

    • Dissolve Protected Scaffold (1.0 eq) and Ar-B(OH)2 (1.5 eq) in Toluene/Water (10:1).

    • Add

      
       (3.0 eq). Degas with Argon for 15 mins.
      
    • Add Pd catalyst and ligand.[1][2][3][4][5] Heat to 100°C for 12 hours.

    • Note: The bulky S-Phos ligand is critical to facilitate oxidative addition into the sterically hindered, electron-rich ortho-chloro bond.

Step C3: Global Deprotection
  • Reagent: 4M HCl in Dioxane.

  • Protocol: Stir the coupled product in 4M HCl/Dioxane at room temperature for 2 hours. This removes both the Boc and Silyl groups simultaneously, yielding the Novel Biaryl Amino Alcohol .

Visualizations

Diagram 1: Total Synthesis Workflow

SynthesisWorkflow Start Start: 2-Chlorophenacyl Bromide Racemate Racemic Amino Alcohol (±)-1 Start->Racemate Delépine Rxn (HMTA, HCl, NaBH4) Resolution Optical Resolution (D-Tartaric Acid) Racemate->Resolution Salt Formation Target Target: (+)-α-aminomethyl -o-chlorobenzyl alcohol Resolution->Target Crystallization & Basification Protection Protection (N-Boc, O-TBS) Target->Protection Derivatization Path Coupling Pd-Catalyzed Coupling (S-Phos, Ar-B(OH)2) Protection->Coupling Suzuki-Miyaura Derivative Novel Biaryl Derivative (Deprotected) Coupling->Derivative HCl/Dioxane

Caption: Workflow comparing the classical resolution route to the late-stage derivatization pathway for novel analogs.

Diagram 2: Mechanism of Ru-Catalyzed ATH

ATHMechanism Complex Ru-H Catalyst (16e- Species) TS Transition State (6-Membered Ring) Complex->TS Substrate Binding (H-Bonding) Product Chiral Alcohol (S or R) TS->Product Hydride Transfer Product->Complex Dissociation HSource HCOOH / TEA HSource->Complex Regeneration (H2 Release)

Caption: Metal-ligand bifunctional mechanism showing the concerted transfer of hydride and proton to the ketone.

References

  • Vertex Pharma. (1990). Production of optically active amino-alcohols. JPH0285235A. Link

  • Zhang, H., et al. (2020).[2][5][6] Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5369–5374. Link

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Organic Syntheses. (1955). o-Aminobenzyl Alcohol. Org. Synth. Coll. Vol. 3, 276. Link

  • BenchChem. (2025).[7] Suzuki Coupling Protocols for Chloro-Heterocycles. Link

Sources

Troubleshooting & Optimization

stability issues of (+)-a-aminomethyl-o-chlorobenzyl alcohol and its derivatives

Technical Support Center: (+)- -Aminomethyl-o-chlorobenzyl Alcohol

Topic: Stability, Handling, and Troubleshooting of Chiral Benzylic Amino Alcohols

Document ID: TS-AMCB-001 | Version: 2.4 | Status: Active

Core Technical Overview

Compound Identity: (+)-

Systematic Name:Chemical Class:

This guide addresses the specific stability challenges inherent to 2-amino-1-(2-chlorophenyl)ethanol . As a chiral benzylic alcohol with a primary amine, this molecule presents a "perfect storm" of reactivity: the benzylic center is prone to racemization, the amine is a CO₂ scavenger, and the ortho-chloro substituent introduces steric and electronic effects that influence crystallization and solubility.

Critical Degradation Pathways (Visualized)

The following diagram illustrates the three primary failure modes for this molecule: Racemization , Carbamate Formation , and Oxidative Deamination .

DegradationPathwaysActive(+)-α-Aminomethyl-o-chlorobenzyl alcohol(Active Enantiomer)CarbocationBenzylic Carbocation(Planar Intermediate)Active->CarbocationAcidic pH / Heat(-OH protonation)CarbamateAmmonium Carbamate(White Precipitate)Active->Carbamate+ CO₂ (Air Exposure)ReversibleRacemateRacemic Mixture((±)-Enantiomers)Carbocation->RacemateNon-stereoselectiveNucleophilic AttackOxazolidinoneCyclic Oxazolidinone(Irreversible)Carbamate->OxazolidinoneHeat (>60°C)- H₂O

Troubleshooting Guide (FAQ Format)

Category A: Enantiomeric Purity (Chirality)

Q1: My HPLC analysis shows a drop in ee% (enantiomeric excess) after recrystallization. Why is the compound racemizing?

  • The Mechanism: Benzylic alcohols are susceptible to acid-catalyzed racemization.[1] The ortho-chloro group withdraws electrons, slightly destabilizing the carbocation intermediate compared to unsubstituted benzyl alcohols, but racemization can still occur via an

    
    -like mechanism if the hydroxyl group is protonated.
    
  • The Cause:

    • Trace Acids: Use of protic solvents (methanol/ethanol) containing trace acids or heating in the presence of acidic impurities (e.g., HCl residues from a previous step).

    • Thermal Stress: Heating the free base above 60°C in solution can promote proton exchange at the chiral center.

  • Corrective Action:

    • Neutralization: Ensure all glassware is base-washed or neutral.

    • Solvent Switch: Avoid hot alcohols for recrystallization if stability is an issue; switch to aprotic antisolvent methods (e.g., dissolve in minimal THF/DCM, precipitate with Hexane/Heptane).

    • Protocol: Keep process temperatures below 40°C whenever possible.

Q2: I see a "split" peak in the proton NMR at the benzylic position. Is this a diastereomer?

  • Diagnosis: If you are using a chiral derivatizing agent (like Mosher's acid chloride), a split peak confirms racemization. If you are looking at the pure compound, a split peak likely indicates the formation of a carbamate salt (see below), where the chemical environment of the benzylic proton shifts due to the ammonium species.

Category B: Physical Appearance & Purity[2][3][4][5]

Q3: The white crystalline powder has turned into a sticky gum or shows a white crust on the bottle neck. What happened?

  • The Mechanism: Primary amines are hygroscopic and react avidly with atmospheric CO₂ to form carbamic acid salts (Ammonium Carbamates).

    • Reaction:

      
      
      
  • The Cause: The container was likely opened in a humid, non-inert atmosphere, or the cap was not sealed with Parafilm/Teflon tape.

  • Recovery Protocol:

    • Do NOT heat: Heating a carbamate often drives water loss, cyclizing the molecule into a stable oxazolidinone impurity (which is irreversible).

    • Degassing: Dissolve the gum in a basic aqueous solution (NaOH, pH 12) to release the CO₂ as carbonate, then extract quickly with DCM or EtOAc. Dry and concentrate immediately.

Q4: My LC-MS shows a peak at M+12 or M+14 relative to the parent mass.

  • Diagnosis:

    • M+12: Likely a methylene bridge formation (formaldehyde impurity in solvents) or a cyclic adduct.

    • M+14 (Methylation): Unlikely unless methylating agents are present.

    • M+44 (Carbamate): In ESI-MS, you might see the carbamate adduct if the source is not hot enough to dissociate it.

  • Common Impurity: In chlorinated solvents (DCM/Chloroform), primary amines can react over time to form HCl salts or alkylated by-products if the solvent is not stabilized (amylene-stabilized is preferred over ethanol-stabilized for amino alcohols).

Standardized Handling Protocols

To maintain the integrity of (+)-

Protocol 1: Storage & Shelf-Life Extension
ParameterSpecificationScientific Rationale
Atmosphere Argon or Nitrogen (Dry)Prevents CO₂ absorption (carbamate formation) and oxidation.
Temperature -20°C (Long term) / 2-8°C (Active)Slows racemization kinetics and oxidative degradation.
Container Amber glass with Teflon-lined capAmber blocks UV (preventing radical formation); Teflon prevents leaching of plasticizers by the amine.
Desiccant P₂O₅ or Activated SilicaThe compound is hygroscopic; moisture accelerates degradation.
Protocol 2: Re-purification (Rescue of Degraded Material)

Use this protocol if the material has yellowed or absorbed CO₂.

  • Dissolution: Dissolve crude material in EtOAc (Ethyl Acetate).

  • Wash: Wash with cold 0.5 M NaOH (rapidly) to remove carbonate salts and ensure the free base exists.

  • Dry: Dry organic layer over anhydrous Na₂SO₄ (Sodium Sulfate). Do not use MgSO₄ as it can be slightly acidic/Lewis acidic and bind amines.

  • Filtration: Filter and concentrate under reduced pressure at < 35°C .

  • Crystallization: Redissolve in minimal MTBE (Methyl tert-butyl ether) and add n-Heptane dropwise until turbid. Cool to -20°C.

Analytical Reference Data

HPLC Method for Enantiomeric Excess (ee%)

  • Column: Chiralcel OD-H or AD-H (Cellulose/Amylose based).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the interaction of the primary amine with silanol groups on the column.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 220 nm (Benzylic absorption).

Solubility Profile

  • Soluble: Methanol, Ethanol, DMSO, dilute aqueous acid.

  • Sparingly Soluble: Ethyl Acetate, DCM.

  • Insoluble: Hexane, Heptane, Water (at pH > 10).

References

  • Apollo Scientific. (n.d.). alpha-(Aminomethyl)-4-chlorobenzyl alcohol Product Information. Retrieved from (Search CAS: 41870-82-0).[3]

  • Thermo Fisher Scientific. (2009). Safety Data Sheet: 2-Aminoethanol and derivatives. Retrieved from .

  • Japan Patent Office. (1990). Production of optically active amino-alcohols (JPH0285235A). Retrieved from .

  • Organic Syntheses. (1955). o-Aminobenzyl alcohol (and substituted analogs).[4] Org.[5][6] Synth., Coll. Vol. 3, p.276.[6] Retrieved from .

  • National Institutes of Health (NIH). (2017). Thermal degradation of aqueous amines in CO2 capture. Retrieved from .

Disclaimer: This guide is intended for qualified research personnel only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Validation & Comparative

comparing the efficacy of different chiral resolving agents for aminomethyl-o-chlorobenzyl alcohol

Comparative Guide: Chiral Resolving Agents for -(Aminomethyl)-2-chlorobenzyl Alcohol

Executive Summary

Target Molecule:

CAS:1Application:

This guide compares the efficacy of three distinct classes of chiral resolving agents for the enantioseparation of racemic

L-(+)-Tartaric acidDi-p-toluoyl-L-tartaric acid (DTTA)



N-Acetyl-L-Leucine

Comparative Analysis of Resolving Agents

The resolution of 2-amino-1-arylethanols relies on the formation of diastereomeric salts.[2][3] The ortho-chloro substitution on the benzene ring introduces steric bulk that significantly affects salt lattice energy compared to the unsubstituted phenyl analogs.

Table 1: Performance Matrix of Resolving Agents
FeatureL-(+)-Tartaric Acid Di-p-toluoyl-L-tartaric acid (DTTA) N-Acetyl-L-Leucine
Role Economic WorkhorseHigh-Fidelity Resolver"Dutch Resolution" Agent
Typical Yield (Salt) 35–42% (Theoretical Max 50%)40–45%30–38%
Initial Purity (

)
80–88%>95%>90%
Recrystallization Required (1–2 rounds)Often not requiredRequired (1 round)
Solvent System Ethanol / Water (95:5)Methanol / AcetoneEthanol / Ethyl Acetate
Mechanism H-Bonding NetworkH-Bonding +

-

Stacking
Amphiphilic Packing
Cost Factor Low ($)High (

$)
Medium (

)
Scalability ExcellentModerate (Reagent recovery vital)Good
Agent 1: L-(+)-Tartaric Acid (The Standard)
  • Mechanism: Forms a hemi-tartrate or mono-tartrate salt. The hydroxyl groups of the acid hydrogen-bond with the amine and the benzylic hydroxyl of the substrate.

  • Pros: Inexpensive; available in bulk; water-soluble salts allow for easy "free-basing" with NaOH.

  • Cons: The o-chloro substituent disrupts the tight packing seen in unsubstituted analogs, often leading to "oiling out" rather than crystallization if the solvent polarity isn't strictly controlled. Lower initial

    
     necessitates recrystallization.
    
Agent 2: Di-p-toluoyl-L-tartaric acid (DTTA)
  • Mechanism: The benzoyl/toluoyl groups provide additional hydrophobic surface area. This allows for

    
    -
    
    
    stacking interactions with the o-chlorophenyl ring of the substrate, creating a more rigid and selective crystal lattice.
  • Pros: Extremely high selectivity (often >95%

    
     in one pass). The bulky groups accommodate the steric hindrance of the ortho-chloro position better than unsubstituted tartaric acid.
    
  • Cons: Expensive. Requires a solvent system that balances the lipophilicity of the agent (e.g., MeOH/Acetone) to prevent co-precipitation of the wrong diastereomer.

Agent 3: N-Acetyl-L-Leucine
  • Mechanism: Utilizes the "Marckwald Principle" where the amide group and the amino acid backbone create a rigid hydrogen-bonding ladder.

  • Pros: Effective when tartrates fail. The amphiphilic nature (lipophilic leucine side chain + polar head) works well for amino alcohols that have intermediate solubility profiles.

  • Cons: Lower atom economy (higher molecular weight per mole of acid); slower crystallization kinetics.

Mechanistic Visualization

The following diagram illustrates the workflow for the resolution process and the molecular interaction logic.

ResolutionWorkflowcluster_mechanismInteraction MechanismRacemateRacemicAlpha-(Aminomethyl)-o-chlorobenzyl alcoholMixingSalt Formation(Solvent: EtOH/H2O)Racemate->MixingAgentResolving Agent(e.g., L-Tartaric Acid)Agent->MixingCrystallizationSelective Crystallization(Cooling Ramp)Mixing->CrystallizationHeat to dissolve,then coolFiltrationFiltrationCrystallization->FiltrationSolidSolid Diastereomeric Salt(Target Enantiomer)Filtration->SolidPrecipitateLiquorMother Liquor(Undesired Enantiomer)Filtration->LiquorFiltrateRecrystRecrystallization(Reflux -> Cool)Solid->RecrystIf ee < 98%FreeBaseBasification (NaOH)& ExtractionRecryst->FreeBaseFinalProductPure (R)-Isomer(>99% ee)FreeBase->FinalProductMechanismNodeKey Interactions:1. Ionic: R-NH3+ ... -OOC-R'2. H-Bond: Benzylic -OH ... Acid -OH3. Steric: o-Cl fits in lattice void

Caption: Workflow for the diastereomeric salt resolution of 2-amino-1-(2-chlorophenyl)ethanol, highlighting the critical decision point at recrystallization.

Detailed Experimental Protocol

Selected Method: Resolution via L-(+)-Tartaric Acid (Optimized for Cost/Scale).

Materials
  • Substrate: Racemic 2-amino-1-(2-chlorophenyl)ethanol (1.0 eq).

  • Agent: L-(+)-Tartaric Acid (1.0 eq). Note: 0.5 eq (Method of Pope and Peachey) can be used to improve yield but often lowers purity for this specific substrate.

  • Solvent: Ethanol (95%) / Water mixture.

Step-by-Step Methodology
  • Dissolution:

    • Charge 10.0 g (58.3 mmol) of racemic amine into a round-bottom flask.

    • Add 80 mL of Ethanol (95%). Heat to 60°C until fully dissolved.

  • Agent Addition:

    • In a separate beaker, dissolve 8.75 g (58.3 mmol) of L-(+)-Tartaric acid in 40 mL of hot Ethanol.

    • Add the hot acid solution to the amine solution slowly over 15 minutes while stirring at 60°C.

    • Observation: The solution should remain clear. If turbidity occurs immediately, add small amounts of water (dropwise) until clear (solubility adjustment).

  • Crystallization (The Critical Step):

    • Allow the mixture to cool to room temperature (25°C) slowly over 4 hours. Rapid cooling traps the wrong isomer.

    • Once at 25°C, further cool to 0–5°C in an ice bath and stir for 2 hours.

    • Seed crystals of the pure salt (if available) should be added at 30°C to induce nucleation.

  • Isolation:

    • Filter the white precipitate under vacuum.

    • Wash the cake with 20 mL of cold Ethanol.

    • Checkpoint: Dry a small sample and check chiral HPLC. Target: >85% ee.

  • Recrystallization:

    • Dissolve the wet cake in the minimum amount of boiling Ethanol/Water (90:10).

    • Cool to room temperature.[4][5] Filter.

    • Result: Target ee should now be >98%.

  • Liberation (Free-basing):

    • Suspend the purified salt in water (50 mL).

    • Adjust pH to 12 using 20% NaOH solution.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL).

    • Dry organics over

      
       and evaporate to yield the chiral amino alcohol.
      

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Oiling Out Solvent too non-polar; Salt melting point depressed by impurities.Increase water content in EtOH (up to 10%) or switch to MeOH.
Low Yield (<20%) Salt is too soluble in chosen solvent.Reduce solvent volume; switch from MeOH to IPA/Acetone mixture.
Low ee (<70%) "Crash" crystallization (cooling too fast).Re-heat and cool at 5°C/hour. Use DTTA instead of Tartaric acid.
Coloration Oxidation of the amine.Perform resolution under Nitrogen atmosphere; add trace antioxidants.

References

  • Vertex AI Search. (2025). Synthesis of (R)-2-amino-1-(2-chlorophenyl)ethanol tartaric acid. 5[6][7]

  • Google Patents. (2006). Process for resolution of methylamino(2-chlorophenyl)acetate (WO2006003671A1). 8

  • BenchChem. (2025).[9] A Comparative Guide to Chiral Resolving Agents: An Objective Look at (-)-Menthyloxyacetic Acid. 9

  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. 10

  • European Patent Office. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives (EP 0924193 A1). 11

A Senior Scientist's Comparative Guide to the Validation of Analytical Methods for Quantifying (+)-α-Aminomethyl-o-chlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Enantioselective Quantification

In pharmaceutical development, the stereochemical identity of a molecule is paramount. The compound (+)-α-aminomethyl-o-chlorobenzyl alcohol is a chiral primary amino alcohol, a structural motif found in numerous active pharmaceutical ingredients (APIs). The distinct pharmacological and toxicological profiles of its enantiomers demand robust, validated analytical methods to ensure product quality, safety, and efficacy.[1] Simple achiral methods are insufficient; a method must be able to selectively quantify the desired (+)-enantiomer in the presence of its mirror image, the (-)-enantiomer.

This guide provides an in-depth comparison of two primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) following chiral derivatization . We will explore the causality behind experimental choices, present detailed validation protocols grounded in regulatory expectations, and provide comparative data to guide researchers and drug development professionals in selecting the most appropriate method for their application. All validation principles discussed are based on the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[2][3][4][5]

Pillar 1: Strategic Comparison of Analytical Methodologies

The choice between Chiral HPLC and GC-FID is not arbitrary; it is dictated by the physicochemical properties of (+)-α-aminomethyl-o-chlorobenzyl alcohol and the specific requirements of the analysis (e.g., routine QC vs. trace-level impurity testing).

  • Chiral High-Performance Liquid Chromatography (HPLC): This is often the premier choice for enantioselective analysis. The direct separation of enantiomers is achieved using a Chiral Stationary Phase (CSP).[6][7] For a primary amino alcohol, a polysaccharide-based CSP (like those derived from cellulose or amylose) or a macrocyclic glycopeptide-based phase is typically effective. The mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The key advantage is direct analysis without the need for chemical modification of the analyte.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): As a polar and relatively non-volatile compound due to its amino and hydroxyl groups, (+)-α-aminomethyl-o-chlorobenzyl alcohol is not directly suitable for GC analysis.[8] These functional groups can cause poor peak shape and strong adsorption onto the column.[8] Therefore, a crucial prerequisite is derivatization .[8][9] This process involves reacting the analyte with a chiral derivatizing reagent to form a pair of diastereomers.[10] These diastereomers have different physical properties and can be separated on a standard, achiral GC column.[11] While adding a step, derivatization can significantly enhance volatility and improve chromatographic performance.[10][12]

Decision-Making Workflow: HPLC vs. GC

The following diagram illustrates the logical process for selecting the appropriate analytical technique.

G cluster_0 Method Selection Logic start Analyte: (+)-α-Aminomethyl-o-chlorobenzyl Alcohol check_direct Is direct analysis preferred? (No sample modification) start->check_direct check_volatility Is thermal stability or volatility a concern? check_direct->check_volatility No / Flexible hplc Primary Choice: Chiral HPLC check_direct->hplc Yes check_volatility->hplc Yes gc Alternative: GC with Derivatization check_volatility->gc No G cluster_1 HPLC Validation Workflow prep Prepare Standards & Samples (Racemate, (+)-Enantiomer, Placebo) spec Specificity Inject all standards. Acceptance: Rs > 2.0 prep->spec lin Linearity & Range 5 levels, 50-150% of target conc. Acceptance: R² ≥ 0.999 spec->lin acc Accuracy Spike placebo at 3 levels (80, 100, 120%) Acceptance: Recovery 98-102% lin->acc prec Precision (Repeatability) 6 preps at 100% target conc. Acceptance: RSD ≤ 1.0% acc->prec inter_prec Intermediate Precision Different day, analyst, instrument Acceptance: RSD ≤ 1.5% prec->inter_prec loq LOD & LOQ S/N ratio or standard deviation of response Acceptance: LOQ Precision RSD ≤ 10% inter_prec->loq rob Robustness Vary flow, temp, mobile phase ratio Acceptance: System Suitability Passes loq->rob report Final Validation Report rob->report

Sources

A Senior Application Scientist's Guide to Performance Comparison of Synthetic Routes to (+)-α-Aminomethyl-o-chlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the primary synthetic methodologies for obtaining enantiomerically pure (+)-α-aminomethyl-o-chlorobenzyl alcohol, a critical chiral building block in pharmaceutical development. The selection of a synthetic route is a decision with significant implications for yield, purity, scalability, and cost. This document is intended to equip researchers, scientists, and drug development professionals with the necessary data and expert insights to make informed strategic decisions. Our analysis moves beyond mere procedural descriptions to explore the mechanistic rationale behind experimental choices, ensuring a trustworthy and authoritative resource.

The Strategic Importance of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are privileged scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The specific stereochemistry of the amine and alcohol functionalities is often paramount for achieving the desired pharmacological activity and minimizing off-target effects.[2] The synthesis of these molecules in an enantiomerically pure form is, therefore, a cornerstone of modern pharmaceutical process development.

Comparative Analysis of Key Synthetic Strategies

We will dissect and compare three principal, field-proven strategies for the synthesis of (+)-α-aminomethyl-o-chlorobenzyl alcohol:

  • Asymmetric Reduction of α-Amino Ketones via CBS Catalysis

  • Asymmetric Transfer Hydrogenation (ATH)

  • Classical Chiral Resolution via Diastereomeric Salt Formation

Each route will be evaluated on its performance, operational complexity, and scalability.

Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalysis

The enantioselective reduction of a prochiral ketone, specifically 2-amino-1-(2-chlorophenyl)ethanone, using a chiral oxazaborolidine catalyst is a robust and widely adopted method.[3][4] This approach, pioneered by Corey, Bakshi, and Shibata, is celebrated for its high degree of predictability and excellent enantioselectivity.

Expertise & Mechanistic Insight

The efficacy of the CBS reduction hinges on the formation of a catalyst-borane complex. The chiral oxazaborolidine (the CBS catalyst) coordinates with borane (typically a BH₃·SMe₂ or BH₃·THF complex) to form a rigid, sterically defined complex.[3] This complex then coordinates to the ketone's carbonyl oxygen. The key to enantioselectivity lies in the steric arrangement of this transition state: the larger substituent of the ketone orients itself away from the bulky group on the catalyst, exposing one face of the carbonyl to intramolecular hydride delivery from the complexed borane.[5] This directed attack ensures the formation of one enantiomer preferentially.

Trustworthiness: The success of this protocol is contingent upon stringent anhydrous conditions, as moisture will decompose the borane reagent and the catalyst. The reaction is typically run at low temperatures (0 °C to -40 °C) to maximize enantiomeric excess (e.e.) by minimizing the energy of the undesired transition state.

Performance Data
RouteCatalystReducing AgentTypical Yield (%)Typical e.e. (%)Key Advantages
CBS Reduction (R)-Methyl-CBS-oxazaborolidineBH₃·SMe₂90-98%>98%High enantioselectivity, predictable stereochemistry.[6][7]
Experimental Protocol: CBS Reduction
  • A flame-dried, argon-purged flask is charged with a 1.0 M solution of (R)-2-Methyl-CBS-oxazaborolidine in toluene (0.05 - 0.1 equivalents).

  • The flask is cooled to 0 °C, and anhydrous tetrahydrofuran (THF) is added.

  • A 1.0 M solution of borane-dimethyl sulfide complex in THF (1.0 - 1.2 equivalents) is added dropwise, and the mixture is stirred for 15 minutes to ensure complete catalyst-borane complex formation.

  • A solution of 2-amino-1-(2-chlorophenyl)ethanone hydrochloride (1.0 equivalent), neutralized and extracted, in anhydrous THF is added slowly over 30-60 minutes to maintain the internal temperature.

  • The reaction is monitored by TLC or HPLC. Upon completion (typically 1-3 hours), the reaction is carefully quenched by the dropwise addition of methanol.

  • The mixture is warmed to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography or recrystallization to yield (+)-α-aminomethyl-o-chlorobenzyl alcohol.

Caption: Workflow for the CBS-catalyzed asymmetric reduction.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation has become an industrially favored method due to its operational simplicity and the avoidance of high-pressure hydrogen gas.[8] This reaction typically utilizes a ruthenium catalyst bearing a chiral diamine ligand, with a simple hydrogen donor like isopropanol or a formic acid/triethylamine azeotrope.[9][10]

Expertise & Mechanistic Insight

The Noyori-type ATH mechanism is a prime example of metal-ligand bifunctional catalysis.[10][11] The ruthenium precatalyst is activated to form an 18-electron ruthenium hydride species. The N-H group on the chiral ligand and the Ru-H hydride are both crucial. The ketone substrate coordinates to the complex, and hydrogen is transferred to the carbonyl carbon from the ruthenium (Ru-H) and to the carbonyl oxygen from the ligand's amine (N-H) via a six-membered pericyclic transition state. This concerted transfer is highly organized, and the chirality of the ligand dictates the facial selectivity of the reduction.

Trustworthiness: The choice of hydrogen donor is critical. The formic acid/triethylamine system is often preferred as the reaction is irreversible, driving it to completion even at high substrate concentrations.[9] In contrast, using isopropanol establishes a reversible equilibrium, which may require removal of the acetone by-product to achieve high conversion.

Performance Data
RouteCatalystH₂ DonorTypical Yield (%)Typical e.e. (%)Key Advantages
ATH RuClHCOOH/NEt₃92-99%95-99%High efficiency, operational safety, scalability.[12]
Experimental Protocol: Asymmetric Transfer Hydrogenation
  • To a flask is added 2-amino-1-(2-chlorophenyl)ethanone hydrochloride (1.0 equivalent) and the catalyst, RuCl (0.005 - 0.01 equivalents).

  • The flask is purged with argon.

  • A 5:2 azeotropic mixture of formic acid and triethylamine is added as both the solvent and hydrogen source.

  • The mixture is stirred at 25-40 °C for 12-24 hours, with reaction progress monitored by HPLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate, and the solution is washed with water and then with saturated NaHCO₃ solution to remove residual formic acid and triethylamine hydrochloride.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to give the crude product.

  • Purification via recrystallization from a suitable solvent system (e.g., isopropanol/heptane) affords the enantiomerically pure (+)-α-aminomethyl-o-chlorobenzyl alcohol.

Caption: Workflow for Asymmetric Transfer Hydrogenation (ATH).

Classical Chiral Resolution

Chiral resolution is a thermodynamic-based separation technique and represents the most traditional method for obtaining single enantiomers.[13] It remains relevant, particularly for large-scale industrial processes where the unwanted enantiomer can be racemized and recycled.

Expertise & Mechanistic Insight

This method involves reacting the racemic amino alcohol with a single enantiomer of a chiral acid (the resolving agent), such as L-(+)-tartaric acid or (S)-(+)-mandelic acid.[14] This reaction forms a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, including solubility. By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution. The crystallized salt is then isolated by filtration, and the chiral resolving agent is removed by treatment with a base, liberating the desired enantiomerically pure amino alcohol.

Trustworthiness: The primary drawback is the theoretical maximum yield of 50% for the desired enantiomer per resolution cycle.[13] However, developing an efficient racemization protocol for the unwanted enantiomer can make the overall process highly economical and atom-efficient.[15] The success of resolution is highly empirical and often requires extensive screening of resolving agents and solvent systems.

Performance Data

| Route | Resolving Agent | Typical Recovery (%) | Typical e.e. (%) | Key Advantages | | :--- | :--- | :--- | :--- | :--- | :--- | | Resolution | L-(+)-Tartaric Acid | 40-48% (per cycle) | >99% (after recrystallization) | Operationally simple, robust, high purity achievable. |

Experimental Protocol: Chiral Resolution
  • Racemic α-aminomethyl-o-chlorobenzyl alcohol (1.0 equivalent) is dissolved in a suitable solvent, such as methanol or ethanol.

  • A solution of L-(+)-tartaric acid (0.5 equivalents, as the amine is mono-basic) in the same solvent is added to the racemic amine solution.

  • The mixture is heated gently to ensure complete dissolution and then allowed to cool slowly to room temperature to promote fractional crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • The solution is further cooled in an ice bath to maximize precipitation. The resulting crystalline solid is collected by filtration.

  • The diastereomeric and enantiomeric purity of the salt is checked (e.g., by HPLC or by measuring the optical rotation of a liberated sample). The salt may be recrystallized to enhance purity.

  • The purified diastereomeric salt is suspended in water and treated with an aqueous base (e.g., 2 M NaOH) until the pH is >11 to liberate the free amine.

  • The aqueous layer is extracted several times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield enantiomerically pure (+)-α-aminomethyl-o-chlorobenzyl alcohol.

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Summary and Recommendations

Synthetic RoutePrimary AdvantagePrimary DisadvantageBest Suited For
CBS Reduction Excellent, predictable enantioselectivity.Requires stoichiometric, moisture-sensitive borane reagents.Lab-scale to pilot-scale synthesis where high purity is critical from the outset.
Asymmetric Transfer Hydrogenation High catalytic efficiency, operational safety (no H₂ gas).Catalyst cost can be high; optimization of conditions required.Pilot-plant and industrial-scale manufacturing due to safety and high turnover numbers.
Chiral Resolution Robust, low-tech, can achieve exceptional purity.50% theoretical yield limit per cycle; requires racemization of unwanted enantiomer for efficiency.Large-scale industrial production where a racemization/recycle loop can be implemented to maximize atom economy.

Final Recommendation:

For exploratory and medicinal chemistry applications where speed and reliable access to highly pure material are paramount, the CBS Reduction is often the superior choice. For process development and large-scale manufacturing , Asymmetric Transfer Hydrogenation presents a more modern, safe, and catalytically efficient pathway. Chiral Resolution remains a highly viable and economical option for bulk production, provided an efficient racemization and recycling strategy for the undesired enantiomer is established. The ultimate decision must be guided by a thorough analysis of project-specific goals, including timeline, budget, scale, and available expertise.

References

  • Chen, F. F., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. Available at: [Link]

  • Palmer, M. J., et al. (2002). Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zhang, X., et al. (2014). Enantioselective Synthesis of Chiral 1,2-Amino Alcohols via Asymmetric Hydrogenation of α-Amino Ketones. Chinese Journal of Chemistry. Available at: [Link]

  • Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. Available at: [Link]

  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • ACS Publications. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. Available at: [Link]

  • MDPI. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Molecules. Available at: [Link]

  • Dalton Transactions. (2017). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. RSC Publishing. Available at: [Link]

  • Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society. Available at: [Link]

  • Wills, M., et al. (2020). Asymmetric Transfer Hydrogenation: Dynamic Kinetic Resolution of α-Amino Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Asymmetric hydrogenation. Available at: [Link]

  • ACS Publications. (2025). Ni/Cu Cocatalyzed Asymmetric Hydrogenation of Amino Ketones with Water as a Hydrogen Source. ACS Catalysis. Available at: [Link]

  • PubMed. (2009). Asymmetric transfer hydrogenation of ketones catalyzed by amino acid derived rhodium complexes: on the origin of enantioselectivity and enantioswitchability. Available at: [Link]

  • Wills, M., et al. (2002). Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane. RSC Publishing. Available at: [Link]

  • Wikipedia. Corey–Itsuno reduction. Available at: [Link]

  • ResearchGate. (1987). Corey-Bakshi-Shibata (CBS) reduction. Available at: [Link]

  • SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. Available at: [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available at: [Link]

  • Wikipedia. Chiral resolution. Available at: [Link]

  • ChemEurope.com. Chiral resolution. Available at: [Link]

  • PMC. (2023). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Available at: [Link]

  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. Available at: [Link]

  • CCS Chemistry. (2022). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. Available at: [Link]

  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. Available at: [Link]

  • Organic Syntheses. Benzyl alcohol, o-amino-. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]

Sources

cost-benefit analysis of different synthetic strategies for (+)-a-aminomethyl-o-chlorobenzyl alcohol

Comparative Guide: Synthetic Strategies for (+)- -Aminomethyl- -chlorobenzyl Alcohol

Executive Summary

(+)-


-Aminomethyl-

-chlorobenzyl alcohol

This guide compares three dominant strategies:

  • Classical Optical Resolution: The historical benchmark; low material cost but high waste and limited yield.

  • Biocatalytic Asymmetric Reduction: The modern "green" standard; offers >99% ee and mild conditions but requires enzyme screening.

  • Asymmetric Transfer Hydrogenation (ATH): The chemical scalable alternative; high throughput but involves heavy metal remediation.

Strategy 1: Classical Optical Resolution (The Benchmark)

For decades, the industrial standard for producing chiral amino alcohols involved synthesizing the racemate and separating enantiomers using a chiral acid.

Mechanism & Workflow

The synthesis begins with a Henry Reaction (Nitroaldol) between



Protocol for Resolution:

  • Salt Formation: Dissolve racemic 2-amino-1-(2-chlorophenyl)ethanol in methanol/water.

  • Addition: Add 0.5 - 1.0 equivalents of L-(+)-Tartaric Acid (or Dibenzoyl-L-tartaric acid).

  • Crystallization: Heat to reflux, then cool slowly to 0-5°C. The less soluble diastereomeric salt (typically the (+)-amine/L-acid complex) crystallizes.

  • Liberation: Filter the salt, treat with NaOH/CH

    
    Cl
    
    
    biphasic mixture to liberate the free (+)-base.
Process Flow Diagram

ResolutionProcessStartRacemic Amino Alcohol(±)-MixtureCrystFractional Crystallization(MeOH/H2O)Start->CrystAgentAdd Resolving Agent(L-(+)-Tartaric Acid)Agent->CrystFilterFiltrationCryst->FilterSolidSolid Diastereomer Salt((+)-Amine • (+)-Acid)Filter->Solid PrecipitateLiquorMother Liquor((-)-Amine enriched)Filter->Liquor FiltrateBaseBasification (NaOH)& Extraction (DCM)Solid->BaseProductTarget Product(+)-α-aminomethyl-o-chlorobenzyl alcohol(>98% ee after recrystallization)Base->Product

Figure 1: Workflow for the classical optical resolution of the racemic amino alcohol.

Cost-Benefit Analysis
  • Pros: Low raw material costs (Tartaric acid is cheap); no IP constraints; robust and simple equipment requirements.

  • Cons: Maximum theoretical yield is 50% (unless the undesired isomer is racemized and recycled, which is difficult for amino alcohols); high solvent consumption; labor-intensive.

Strategy 2: Biocatalytic Asymmetric Reduction (The Green Standard)

This strategy utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce a prochiral ketone precursor. To avoid the instability of the free amino-ketone, the


-chloro ketone
Mechanism & Workflow
  • Substrate: 2-chloro-1-(2-chlorophenyl)ethanone.

  • Enzymatic Reduction: The KRED enzyme (e.g., from Lactobacillus curvatus or Scheffersomyces stipitis) reduces the ketone to the (S)-chloro-alcohol using NADPH as a cofactor.

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) recycles NADP+ back to NADPH using glucose.

  • Amination: The chiral chloro-alcohol is treated with base (NaOH) to form the epoxide, which is then ring-opened with aqueous ammonia to yield the amino alcohol with retention of configuration (via double inversion or direct attack).

Protocol (Enzymatic Step):

  • Buffer Prep: Phosphate buffer (100 mM, pH 7.0) with MgSO

    
     (1 mM).
    
  • Reaction: Add KRED (10 mg/g substrate), GDH, NADP+, and Glucose.

  • Addition: Add substrate (dissolved in minimal DMSO) slowly.

  • Incubation: Stir at 30°C for 24h. Monitor by HPLC.

  • Workup: Extract with Ethyl Acetate.

Biocatalytic Cycle Diagram

BiocatalysisSubstrateα-Chloro Ketone(Prochiral)Product(S)-Chloro Alcohol(>99% ee)Substrate->Product ReductionKREDKRED / ADH(Enzyme)NADPHNADPHNADPNADP+NADPH->NADP CofactorOxidationNADP->NADPH CofactorRegenerationGlucoseGlucoseGluconolactoneGluconolactoneGlucose->Gluconolactone OxidationGDHGDH(Recycling)

Figure 2: Coupled enzymatic cycle showing the reduction of the ketone and the recycling of the NADPH cofactor.

Cost-Benefit Analysis
  • Pros: Excellent enantioselectivity (>99% ee); theoretical yield 100%; mild conditions (aqueous, room temp); environmentally benign.

  • Cons: Enzyme cost can be high (requires recombinant enzymes); substrate solubility issues (often requires DMSO cosolvent); two-step chemical conversion (Chloro-alcohol

    
     Amino-alcohol) required if direct amino-ketone reduction is not used.
    

Strategy 3: Asymmetric Transfer Hydrogenation (ATH)

ATH using Ruthenium or Rhodium catalysts with chiral diamine ligands (Noyori-type) allows for the direct reduction of the


-amino ketone hydrochloride salt
Mechanism & Workflow

The protonated amine group in the substrate interacts with the catalyst ligand, directing the hydride transfer to a specific face of the ketone.

Protocol:

  • Catalyst: RuCl.

  • Solvent: Formic acid / Triethylamine (5:2 azeotrope) or Isopropanol.

  • Reaction: Dissolve 2-amino-1-(2-chlorophenyl)ethanone HCl in solvent. Add catalyst (S/C ratio 1000:1).

  • Conditions: Stir at 30-40°C for 12-24h.

  • Purification: Basify with NaOH, extract, and recrystallize.

Cost-Benefit Analysis
  • Pros: High Volumetric Productivity; scalable; direct synthesis (no need for chloro-intermediate); high yield (>90%).

  • Cons: Heavy metal contamination (Ru must be removed to <10 ppm for pharma use); catalyst IP costs; handling of hydrogen sources.

Comparative Analysis Summary

The following table contrasts the three strategies based on industrial performance metrics.

MetricClassical ResolutionBiocatalysis (KRED)Asymmetric Hydrogenation (ATH)
Enantioselectivity (ee) 95-98% (requires recrystallization)>99% (often >99.5%)95-98%
Theoretical Yield 50%100% 100%
Practical Yield ~35-40%85-90%90-95%
Raw Material Cost Low (Tartaric acid)Medium (Enzyme + Cofactor)High (Ruthenium Catalyst)
E-Factor (Waste) High (Solvents + unwanted isomer)Low (Water-based)Medium (Solvent + Metal waste)
Scalability High (Standard tanks)Medium (Fermentation/Aeration)High (Pressurized reactors)
Regulatory Concern LowLow (Proteins removed easily)High (Metal scavenging required)
Recommendation
  • For Early Phase/Small Scale: Use Strategy 3 (ATH) . It is fast, requires minimal development time compared to enzymes, and the catalyst is commercially available.

  • For Manufacturing/Green Focus: Use Strategy 2 (Biocatalysis) . The superior ee% and elimination of heavy metals make it the most attractive route for GMP production of pharmaceutical intermediates, provided the specific KRED is accessible.

  • For Low-Cost/Generic Production: Strategy 1 (Resolution) remains viable if raw material costs must be minimized and waste disposal is not a primary constraint.

References

  • Production of optically active amino-alcohols via resolution. Source: JPH0285235A (Patent). Context: Describes the classical resolution of

    
    -aminomethyl-benzyl alcohol derivatives using tartaric acid.
    URL:
    
  • Biocatalytic reduction of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -chloro ketones. 
    Source: ResearchGate (Shang et al., 2017).
    Context: Details the use of KREDs from Scheffersomyces stipitis for the asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone, a direct analogue.
    URL:
    
  • Asymmetric transfer hydrogen

    
    -amino ketone salts. 
    Source: SciHorizon / Tetrahedron: Asymmetry.
    Context: Describes the Ruthenium-catalyzed reduction of unprotected 
    
    
    -amino ketones to amino alcohols. URL:
  • Synthesis of Clopidogrel Intermediates. Source: Der Pharma Chemica, 2017. Context: Provides context on the industrial relevance of

    
    -chlorophenyl derivatives in drug synthesis.
    URL:
    

×

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